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2-(Hexadecyloxy)propane-1,3-diol Documentation Hub

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  • Product: 2-(Hexadecyloxy)propane-1,3-diol
  • CAS: 1931-78-8

Core Science & Biosynthesis

Foundational

2-O-hexadecylglycerol vs 1-O-hexadecylglycerol structural differences

Structural Divergence, Synthetic Pathways, and Biological Implications[1] Executive Summary This technical guide analyzes the physicochemical and functional distinctions between 1-O-hexadecyl-sn-glycerol (Chimyl alcohol)...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Divergence, Synthetic Pathways, and Biological Implications[1]

Executive Summary

This technical guide analyzes the physicochemical and functional distinctions between 1-O-hexadecyl-sn-glycerol (Chimyl alcohol) and its regioisomer, 2-O-hexadecylglycerol . While sharing an identical molecular formula (


), their structural topology dictates vastly different fates in enzymatic recognition, specifically regarding Protein Kinase C (PKC)  modulation and Alkylglycerol Monooxygenase (AGMO)  metabolism. This document serves as a blueprint for researchers utilizing these lipids as metabolic probes or stable drug delivery anchors.
Part 1: Structural & Stereochemical Analysis

The fundamental difference lies in the position of the ether linkage on the glycerol backbone, which dictates the molecule's chirality and interaction with stereospecific hydrophobic pockets in proteins.

Feature1-O-Hexadecyl-sn-glycerol2-O-Hexadecylglycerol
Common Name Chimyl Alcohol

-Chimyl Alcohol (Isomer)
Stereochemistry Chiral (

-1). Naturally occurs as the (S)-enantiomer.
Achiral (Prochiral). The molecule possesses a plane of symmetry until derivatized.
Primary Hydroxyls Non-equivalent (

-2 and

-3).
Equivalent (

-1 and

-3).
Lipid Packing Asymmetric "tuning fork" shape; favors fluid phases.Symmetric "T-shape"; tends to pack more tightly in bilayers due to symmetry.
Biological Status Endogenous precursor to plasmalogens and PAF.Synthetic isomer; rarely found in nature.
Structural Visualization

The following diagram illustrates the topological difference and the stereocenter location.

structure_comparison cluster_1 1-O-Hexadecyl-sn-glycerol (Natural) cluster_2 2-O-Hexadecylglycerol (Synthetic) G1 Glycerol Backbone (Chiral Center at C2) OH1 Free OH at sn-2, sn-3 G1->OH1 Chain1 Hexadecyl Ether at sn-1 Chain1->G1 Ether Bond G2 Glycerol Backbone (Symmetric/Achiral) OH2 Equivalent Free OH at sn-1, sn-3 G2->OH2 Chain2 Hexadecyl Ether at sn-2 Chain2->G2 Ether Bond

Figure 1: Topological comparison highlighting the symmetry of the 2-O isomer versus the chirality of the 1-O isomer.

Part 2: Differential Synthesis Protocols

Synthesizing these isomers requires distinct protecting group strategies to ensure regioselectivity. The 1-O isomer utilizes 1,2-protection (Solketal), while the 2-O isomer requires 1,3-protection.

Protocol A: Synthesis of 1-O-Hexadecyl-sn-glycerol

Target: Natural Chiral Isomer

  • Starting Material: (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal).

  • Alkylation: React Solketal with 1-bromohexadecane in the presence of KOH (powdered) in refluxing xylene or benzene.

    • Mechanism:[1][2][3] Williamson ether synthesis. KOH deprotonates the free primary alcohol.

  • Deprotection: Hydrolyze the isopropylidene group using 1M HCl in methanol at reflux for 2 hours.

  • Purification: Recrystallization from hexane.

Protocol B: Synthesis of 2-O-Hexadecylglycerol

Target: Symmetric Isomer

  • Starting Material: Glycerol + Benzaldehyde

    
    1,3-O-Benzylideneglycerol .
    
    • Note: This reaction produces a mixture of 1,2- and 1,3-isomers. The 1,3-isomer (6-membered ring) is thermodynamically favored and can be separated by crystallization.

  • Alkylation: React 1,3-O-benzylideneglycerol with 1-bromohexadecane using NaH (Sodium Hydride) in DMF/THF.

    • Critical Step: NaH is required here as the secondary alcohol is less nucleophilic than the primary alcohol in Protocol A.

  • Deprotection: Acid hydrolysis (e.g., Boric acid or dilute HCl) removes the benzylidene group.

  • Purification: Silica gel chromatography is often required to remove trace 1-isomer formed via acyl migration if ester intermediates were used (though less likely with ether synthesis).

synthesis_flow cluster_A Route A: 1-O-Hexadecyl (Chimyl Alcohol) cluster_B Route B: 2-O-Hexadecyl (Symmetric) Step1A (S)-Solketal (1,2-protected) Step2A Alkylation (R-Br + KOH) Step1A->Step2A Step3A Acid Hydrolysis (Deprotection) Step2A->Step3A ProductA 1-O-Hexadecyl-sn-glycerol Step3A->ProductA Step1B 1,3-Benzylideneglycerol (1,3-protected) Step2B Alkylation (R-Br + NaH) Step1B->Step2B Step3B Acid Hydrolysis (Deprotection) Step2B->Step3B ProductB 2-O-Hexadecylglycerol Step3B->ProductB

Figure 2: Divergent synthetic pathways utilizing regioselective protection strategies.

Part 3: Biological Activity & Enzymology[4]

The structural difference profoundly impacts how these lipids interact with metabolic enzymes and signaling proteins.

1. Metabolic Stability (The AGMO Factor)

Alkylglycerol Monooxygenase (AGMO) is the sole enzyme responsible for cleaving the ether bond in vivo.

  • 1-O-Isomer: Is the natural substrate. AGMO hydroxylates the

    
    -carbon of the alkyl chain, leading to an unstable hemiacetal that collapses into a fatty aldehyde and glycerol [1].[4]
    
  • 2-O-Isomer: Is metabolically stable against AGMO. The enzyme's active site strictly requires the ether linkage at the sn-1 position relative to the free hydroxyls.

  • Application: Researchers use the 2-O isomer in lipid nanoparticles (LNPs) or as a tracer to study distribution without rapid degradation.

2. Protein Kinase C (PKC) Modulation

Diacylglycerol (DAG) is the endogenous activator of PKC.[2] Ether lipids mimic DAG but often act as inhibitors or partial agonists because they do not induce the correct conformational change in the PKC C1 domain.

  • Mechanism: PKC activation requires specific hydrogen bonding with the carbonyls of the ester bonds in DAG.

  • 1-O-Alkyl-2-acyl-glycerol: Lacks the sn-1 carbonyl. It binds to PKC but often fails to fully activate it, acting as a competitive inhibitor against DAG [2].

  • 2-O-Alkyl derivatives: The displacement of the long chain to the sn-2 position further disrupts the binding geometry required for the C1 domain, often resulting in complete inactivity or distinct inhibitory profiles compared to the 1-O variants [3].

bioactivity_pathway cluster_agmo Metabolic Fate (AGMO) Enz AGMO Enzyme Prod Fatty Aldehyde + Glycerol Enz->Prod Sub1 1-O-Hexadecyl (Substrate) Sub1->Enz Cleavage Sub2 2-O-Hexadecyl (Resistant) Sub2->Enz No Reaction

Figure 3: Specificity of Alkylglycerol Monooxygenase (AGMO) toward the 1-O isomer.

Part 4: Experimental Protocols
Protocol: In Vitro PKC Isozyme Binding Assay

To validate the inhibitory potential of the 2-O isomer vs. the 1-O isomer.

  • Preparation: Prepare lipid micelles containing Phosphatidylserine (PS) and the test ether lipid (1-O or 2-O) in a 1:4 molar ratio. Use

    
    -PDBu (phorbol dibutyrate) as the radioligand.
    
  • Incubation: Mix purified PKC isozyme (e.g., PKC

    
    ), Calcium (
    
    
    
    ), and the lipid micelles in Tris-HCl buffer (pH 7.5).
  • Competition: Add increasing concentrations of the ether lipid (1-O or 2-O) to displace

    
    -PDBu.
    
  • Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters.

  • Analysis: Measure radioactivity via liquid scintillation counting.

    • Expected Result: 1-O-alkyl-2-acyl analogs typically show moderate displacement (binding without activation). 2-O-alkyl analogs often show reduced affinity, confirming the structural stringency of the C1 domain [4].

References
  • Alkylglycerol Monooxygenase - PMC. National Institutes of Health. Available at: [Link]

Sources

Exploratory

The Strategic Role of 2-O-Hexadecyl-1,3-Propanediol in Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug delivery and formulation, the precise selection of excipients is paramount to achie...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug delivery and formulation, the precise selection of excipients is paramount to achieving desired therapeutic outcomes. Among the vast array of functional lipids, 2-O-hexadecyl-1,3-propanediol (CAS 1931-78-8) has emerged as a molecule of significant interest. This long-chain alkyl glycerol ether, characterized by its unique amphiphilic nature, offers a versatile platform for enhancing the bioavailability, stability, and targeted delivery of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of 2-O-hexadecyl-1,3-propanediol, from its fundamental chemical identity to its sophisticated applications in next-generation therapeutics, with a particular focus on its role in nucleic acid delivery.

Part 1: Chemical Identity and Synonyms

Precise identification of chemical entities is the bedrock of reproducible scientific research. 2-O-hexadecyl-1,3-propanediol is known by several synonyms in scientific literature and commercial catalogs. A clear understanding of these alternative names is crucial for exhaustive literature searches and procurement.

Primary Name CAS Number Synonyms
2-O-hexadecyl-1,3-propanediol1931-78-81,3-Propanediol, 2-(hexadecyloxy)-[1]
2-(Hexadecyloxy)-1,3-propanediol[1]
2-O-Palmityl-1,3-propandiol
NSC 27150

It is important to distinguish 2-O-hexadecyl-1,3-propanediol from its isomers, such as 1-O-hexadecylglycerol (chimyl alcohol), as the position of the ether linkage on the glycerol backbone significantly influences its physicochemical properties and subsequent biological interactions.

Part 2: Synthesis and Physicochemical Properties

The synthesis of 2-O-hexadecyl-1,3-propanediol and related alkyl glycerol ethers is a critical aspect of its application in pharmaceuticals, demanding high purity and stereochemical control. While numerous strategies for the synthesis of ether lipids exist, a common approach involves the Williamson ether synthesis.

Conceptual Synthesis Workflow

A generalized, multi-step synthesis for an alkyl glycerol ether like 2-O-hexadecyl-1,3-propanediol can be conceptualized as follows. This process requires rigorous control of reaction conditions to ensure regioselectivity and to minimize by-product formation. The synthesis of related ether lipids often starts from protected glycerol derivatives to ensure the correct positioning of the alkyl chain.[2]

G cluster_synthesis Conceptual Synthesis Workflow Start Glycerol Derivative (e.g., Solketal) Step1 Protection of Hydroxyl Groups Start->Step1 Protection Step2 Alkylation with Hexadecyl Halide Step1->Step2 Williamson Ether Synthesis Step3 Deprotection Step2->Step3 Acidic Hydrolysis Purification Chromatographic Purification Step3->Purification Isolation Final_Product 2-O-Hexadecyl-1,3-propanediol Purification->Final_Product

Caption: Conceptual workflow for the synthesis of 2-O-hexadecyl-1,3-propanediol.

Physicochemical Characteristics

The hexadecyl chain imparts significant lipophilicity to the molecule, while the two hydroxyl groups of the propanediol backbone provide a hydrophilic character. This amphiphilicity is central to its function as a surfactant and its ability to integrate into lipid-based drug delivery systems.[3]

Property Value/Description
Molecular Formula C19H40O3
Molecular Weight 316.52 g/mol
Appearance Colorless to pale yellow, viscous liquid or solid
Solubility Soluble in organic solvents like ethanol and DMSO; poorly soluble in water.
Key Feature Amphiphilic nature due to the long alkyl chain and diol head group.

Part 3: Applications in Drug Development and Delivery

The unique structural features of 2-O-hexadecyl-1,3-propanediol make it a valuable component in various pharmaceutical formulations, most notably in the burgeoning field of nucleic acid therapeutics.

Enhancing the Delivery of siRNA Therapeutics

A significant challenge in the clinical translation of small interfering RNA (siRNA) therapies is their efficient delivery to target tissues beyond the liver.[4][5] The conjugation of lipophilic moieties to siRNAs has emerged as a powerful strategy to enhance their cellular uptake and tissue distribution. The 2'-O-hexadecyl (C16) group, when conjugated to the siRNA molecule, significantly increases its lipophilicity.[4][5][6]

This increased lipophilicity is thought to facilitate the interaction of the siRNA conjugate with cellular membranes and lipoprotein particles, thereby promoting its uptake into cells.[7] This approach has shown remarkable success in achieving potent and durable gene silencing in the central nervous system (CNS), eye, and lung in preclinical models.[4][5]

G cluster_delivery Mechanism of Enhanced siRNA Delivery siRNA siRNA Molecule Conjugate C16-siRNA Conjugate siRNA->Conjugate C16 2-O-Hexadecyl Moiety C16->Conjugate Membrane Cell Membrane Conjugate->Membrane Increased Lipophilicity Facilitates Interaction Uptake Enhanced Cellular Uptake Membrane->Uptake Endocytosis Silencing Gene Silencing Uptake->Silencing

Caption: Enhanced cellular uptake of siRNA via conjugation with a 2-O-hexadecyl moiety.

Component of Lipid-Based Nanoparticles (LNPs)

Beyond direct conjugation, 2-O-hexadecyl-1,3-propanediol and similar ether lipids are integral components of more complex drug delivery systems like liposomes and lipid nanoparticles (LNPs).[8][9] The ether linkage in these lipids offers greater chemical stability against enzymatic degradation compared to the ester linkages found in many naturally occurring phospholipids.[10] This enhanced stability can lead to longer circulation times and more robust formulations.

In the context of LNPs for nucleic acid delivery, this compound can act as a "helper lipid." Its role is to stabilize the lipid bilayer, facilitate the encapsulation of the nucleic acid payload, and potentially aid in the endosomal escape of the therapeutic agent into the cytoplasm.

Part 4: Experimental Protocols and Methodologies

The successful application of 2-O-hexadecyl-1,3-propanediol in research and development necessitates well-defined experimental protocols. Below are representative methodologies for its formulation and analysis.

Formulation of a Simple Lipid-Based System for In Vitro Studies

This protocol describes the preparation of a basic lipid dispersion containing 2-O-hexadecyl-1,3-propanediol for preliminary in vitro cell-based assays.

Materials:

  • 2-O-hexadecyl-1,3-propanediol

  • A suitable co-lipid (e.g., cholesterol)

  • A phospholipid (e.g., DSPC)

  • Chloroform or another suitable organic solvent

  • Phosphate-buffered saline (PBS), pH 7.4

  • Probe sonicator or bath sonicator

Procedure:

  • Lipid Film Hydration:

    • Dissolve 2-O-hexadecyl-1,3-propanediol, cholesterol, and DSPC in the desired molar ratio in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

    • Further dry the film under a stream of nitrogen gas for at least 30 minutes to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS by vortexing the flask. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • Subject the MLV suspension to sonication (either probe or bath) to reduce the particle size and form small unilamellar vesicles (SUVs). The sonication time and power should be optimized for the specific formulation.

  • Characterization:

    • Analyze the particle size, polydispersity index (PDI), and zeta potential of the resulting lipid dispersion using dynamic light scattering (DLS).

Analytical Characterization

The purity and identity of 2-O-hexadecyl-1,3-propanediol are critical. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for its characterization.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • Mass Spectrometer (MS) with an appropriate ionization source (e.g., ESI or APCI)

  • C18 reverse-phase HPLC column

General HPLC-MS Method:

  • Sample Preparation: Dissolve a small amount of the compound in a suitable organic solvent (e.g., methanol or isopropanol).

  • Chromatographic Separation:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid

    • Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to ensure good separation.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Column Temperature: Controlled, e.g., 40 °C.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive ion mode is often suitable for detecting the protonated molecule [M+H]+.

    • Scan Range: A mass range appropriate to detect the expected molecular ion (m/z 317.3).

    • Fragmentation analysis (MS/MS) can be performed to confirm the structure by observing characteristic fragment ions.[11]

Part 5: Future Perspectives and Conclusion

2-O-hexadecyl-1,3-propanediol stands as a testament to the power of medicinal chemistry in advancing drug delivery. Its role in enhancing the therapeutic potential of siRNA by facilitating extrahepatic delivery is a particularly exciting area of ongoing research.[4][6] Future investigations will likely focus on the development of more complex delivery systems incorporating this and other novel ether lipids, aiming for even greater tissue specificity and therapeutic efficacy. The inherent stability of the ether linkage will continue to make such lipids attractive for formulations requiring long shelf-life and resistance to in vivo degradation.

References

  • Brown, K. M., Nair, J. K., Janas, M. M., et al. (2022). Expanding RNAi therapeutics to extrahepatic tissues with lipophilic conjugates.
  • Express Pharma. (2023, April 13). Synthetic lipids: Paving the path for better drug delivery systems. Retrieved from [Link]

  • Puri, A., Loomis, K., Smith, B., et al. (2009). Lipid-Based Nanoparticles as Pharmaceutical Drug Carriers: From Concepts to Clinic. Critical Reviews in Therapeutic Drug Carrier Systems, 26(6), 523–580.
  • Alnylam Pharmaceuticals. (n.d.). siRNA Delivery: GalNAc Conjugates and LNPs. Retrieved from [Link]

  • Iannitti, T., & Palmieri, B. (2010). An update on the therapeutic role of alkylglycerols. Marine Drugs, 8(8), 2267–2300.
  • Boutin, M., & L'Homme, C. (2023). Synthesis of ether lipids: natural compounds and analogues. Organic & Biomolecular Chemistry, 21(36), 7296–7316.
  • Velasco-Lozano, S., Roca, M., Leal-Duaso, A., et al. (2020). Selective oxidation of alkyl and aryl glyceryl monoethers catalysed by an engineered and immobilised glycerol dehydrogenase. Catalysis Science & Technology, 10(21), 7215-7226.
  • Snyder, F., Blank, M. L., & Wykle, R. L. (1971). Nonphosphatide Fatty Acyl Esters of Alkenyl and Alkyl Ethers of Glycerol. Journal of Biological Chemistry, 246(12), 3639-3645.
  • Monbaliu, J. C., & Toussaint, G. (2024). Glycerol and its derivatives as potential C-3 bio-based building blocks for accessing active pharmaceutical ingredients. Green Chemistry.
  • Spector, A. A., & Hoak, J. C. (1983). Fatty acid-binding proteins. Progress in Lipid Research, 22(3), 187-203.
  • Magnani, N. D., & Igal, R. A. (2010). An update on the therapeutic role of alkylglycerols. Marine drugs, 8(8), 2267–2300. [Link]

  • Wikipedia. (2024, January 21). Ether lipid. Retrieved from [Link]

  • Schömer, M., & Frey, H. (2014). Polymerization of long chain alkyl glycidyl ethers: a platform for micellar gels with tailor-made melting points. Polymer Chemistry, 5(13), 4099-4110.
  • Preetham, E. P., et al. (2021). Alkoxy glycerol enhanced activity of Oxyresveratrol in Alzheimer's disease by rescuing Tau protein. Neuroscience Letters, 759, 135981.
  • Baumann, W. J., et al. (1971). Mass spectrometric analysis of long chain alk-1-enyl ether esters and alkyl ether esters of diols. Lipids, 6(7), 492-501.
  • Chong, S., Davis, W., Sutherland, J. E., et al. (2022). Expanding RNAi therapeutics to extrahepatic tissues with lipophilic conjugates.
  • D'yakonov, V. A., & D'yakonova, O. A. (2022). Alkyl Glycerol Ethers as Adaptogens. Marine Drugs, 21(1), 1.
  • Active Biopharma Corp. (n.d.). 1,3-PropaneDiol, 2-(hexaDecyloxy)-. Retrieved from [Link]

  • gerli. (n.d.). Glycerol ethers. Retrieved from [Link]

  • Zhang, C., et al. (2024). Progress in 1,3-propanediol biosynthesis. Frontiers in Bioengineering and Biotechnology, 12, 1346765.
  • Oligonucleotide Therapeutics Society. (2022, July 7). A New Conjugated siRNA provides broad delivery in the CNS, Lung, and Eye. Retrieved from [Link]

  • Google Patents. (n.d.). US4868327A - Synthesis of 2-phenyl-1,3-propanediol.
  • Bittman, R., et al. (1996). Synthesis and evaluation of the antiproliferative effects of 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D- glucopyranosyl)-sn-glycerol and its 2'-amino analog. Journal of Medicinal Chemistry, 39(15), 2943-2949.
  • Chen, Z., et al. (2019). An Artificial Biosynthetic Pathway for 2-Amino-1,3-Propanediol Production Using Metabolically Engineered Escherichia coli. ACS Synthetic Biology, 8(4), 749-758.
  • Li, S. D., & Huang, L. (2008). Lipid-based systemic delivery of siRNA. Gene Therapy, 15(17), 1167–1174.
  • Alnylam Pharmaceuticals. (n.d.). siRNA Delivery: GalNAc Conjugates and LNPs. Retrieved from [Link]

  • Koch, H. M., et al. (2019). A UPLC-MS/MS method for the determination of 2-nitro-1,3-propanediol, a metabolite of Bronopol, in human urine. Analytical Methods, 11(2), 167-173.
  • Montanari, E., et al. (2021).
  • Dailin, D. J., et al. (2023). Advances in 1,3-Propanediol production. IOP Conference Series: Earth and Environmental Science, 1195, 012012.
  • Brown, K. M., et al. (2021).
  • Symeres. (n.d.). Lipid-Based Drug Delivery Services. Retrieved from [Link]

  • Rysha, A., et al. (2017). Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS. Journal of Dairy Science, 100(9), 7019-7027.
  • Active Biopharma Corp. (n.d.). 1,3-PropaneDiol, 2-(hexaDecyloxy)-. Retrieved from [Link]

  • OIV. (2017). Method of determination of 1,2-propanediol and 2,3-butanediol.
  • Google Patents. (n.d.). US4336408A - 2-Hydroxymethyl-1,3-propanediol preparation.
  • Celińska, E., et al. (2017). Optimization and Validation of a GC–FID Method for Quantitative Determination of 1,3-Propanediol in Bacterial Culture Aqueous Supernatants Containing Glycerol. Food Analytical Methods, 10(10), 3461-3469.
  • ResearchGate. (n.d.). Production and Applications of 1,3-Propanediol. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to 2-O-Hexadecylglycerol as a Protein Kinase C (PKC) Inhibitor

Authored by: A Senior Application Scientist Abstract Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a myriad of cellular signaling pathways, including cell growth, differentia...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a myriad of cellular signaling pathways, including cell growth, differentiation, and apoptosis. The dysregulation of PKC activity is implicated in numerous pathologies, most notably cancer. This technical guide provides a comprehensive overview of 2-O-hexadecylglycerol, a bioactive ether lipid, as a potential inhibitor of Protein Kinase C. We will delve into its mechanism of action, chemical synthesis, and methodologies for evaluating its inhibitory effects both in vitro and in cellular contexts. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in novel modulators of PKC signaling.

Introduction to Protein Kinase C and the Therapeutic Potential of its Inhibition

The Protein Kinase C (PKC) family comprises multiple isozymes that are critical transducers of signals originating from the lipid second messenger diacylglycerol (DAG).[1] These kinases play pivotal roles in a vast array of cellular processes, and their aberrant activation is a hallmark of various diseases, including cancer.[2] Consequently, the development of specific PKC inhibitors is an area of intense research for therapeutic intervention.[2] Ether lipids, a class of lipids characterized by an ether linkage at the sn-1 position of the glycerol backbone, have emerged as important signaling molecules with potential antineoplastic properties.[3] Among these, 2-O-hexadecylglycerol has garnered interest for its ability to modulate cellular processes, pointing towards a potential role as a PKC inhibitor.

Physicochemical Properties of 2-O-Hexadecylglycerol

2-O-hexadecylglycerol, also known as 2-chimyl alcohol, is a β-monoglyceride of palmitic acid.[4] Its defining feature is the ether-linked hexadecyl (C16:0) chain at the sn-2 position of the glycerol backbone.

PropertyValueReference
Chemical Name 2-(hexadecyloxy)-1,3-propanediol[4]
Synonyms 16:0GE, β-Chimyl Alcohol, 2-Chimyl Alcohol, 2-Palmityl Glycerol[4]
Molecular Formula C₁₉H₄₀O₃[4]
Molecular Weight 316.5 g/mol [4]
CAS Number 1931-78-8[4]
Appearance Solid[5]
Melting Point 60 - 63 °C[5]
Solubility Soluble in DMF and Ethanol (15 mg/ml)[4]

Mechanism of Action: Competitive Inhibition of Diacylglycerol Binding

The conventional and novel isoforms of PKC are allosterically activated by diacylglycerol (DAG).[6] DAG binds to the C1 domain in the regulatory region of PKC, inducing a conformational change that relieves autoinhibition and allows the kinase to phosphorylate its substrates.[6] 2-O-hexadecylglycerol is structurally similar to endogenous DAG, which suggests a mechanism of competitive antagonism.[6] By mimicking the glycerol backbone and a single acyl chain, 2-O-hexadecylglycerol is hypothesized to compete with DAG for binding to the C1 domain, thereby preventing the activation of PKC.[6]

PKC_Inhibition cluster_activation PKC Activation cluster_inhibition PKC Inhibition by 2-O-Hexadecylglycerol PKC_inactive Inactive PKC Membrane Cell Membrane PKC_inactive->Membrane Translocation PKC_inhibited Inactive PKC PKC_inactive->PKC_inhibited PKC_active Active PKC DAG Diacylglycerol (DAG) DAG->PKC_inactive Binds to C1 Domain Membrane->PKC_active Activation HG 2-O-Hexadecylglycerol HG->PKC_inactive Competitive Binding to C1 Domain

Figure 1: Proposed mechanism of PKC inhibition by 2-O-hexadecylglycerol.

Chemical Synthesis of 2-O-Hexadecylglycerol: A Representative Protocol

The synthesis of 2-O-hexadecylglycerol can be achieved through a multi-step process involving the protection of glycerol, etherification, and subsequent deprotection. The following is a representative protocol based on common organic synthesis methodologies for similar lipid molecules.[7]

Step 1: Protection of Glycerol

  • To a solution of glycerol in a suitable solvent (e.g., acetone), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Add 2,2-dimethoxypropane to the mixture and stir at room temperature. This reaction forms 1,2-isopropylideneglycerol (solketal), protecting the sn-1 and sn-2 hydroxyl groups.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, neutralize the acid with a weak base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Purify the solketal by column chromatography.

Step 2: Etherification

  • Dissolve the purified solketal in an aprotic solvent (e.g., anhydrous tetrahydrofuran).

  • Add a strong base (e.g., sodium hydride) to deprotonate the free hydroxyl group at the sn-3 position.

  • Add 1-bromohexadecane to the reaction mixture and heat under reflux.

  • Monitor the formation of the ether linkage by TLC.

  • Once the reaction is complete, quench the excess sodium hydride with water and extract the product.

  • Purify the resulting protected 2-O-hexadecylglycerol derivative by column chromatography.

Step 3: Deprotection

  • Dissolve the purified product from Step 2 in a mixture of an organic solvent (e.g., methanol) and an aqueous acid (e.g., hydrochloric acid).

  • Stir the reaction at room temperature to hydrolyze the isopropylidene protecting group.

  • Monitor the deprotection by TLC.

  • Upon completion, neutralize the acid and extract the final product, 2-O-hexadecylglycerol.

  • Purify the final compound by recrystallization or column chromatography.

In Vitro and Cellular Evaluation of PKC Inhibition

The inhibitory potential of 2-O-hexadecylglycerol on PKC activity can be assessed using both in vitro kinase assays and cell-based assays.

In Vitro PKC Kinase Activity Assay

A common method to measure PKC activity is through a radiometric assay that quantifies the transfer of ³²P from [γ-³²P]ATP to a specific substrate peptide.

Protocol:

  • Prepare a reaction mixture containing a suitable buffer (e.g., HEPES), MgCl₂, CaCl₂, phosphatidylserine, and a PKC substrate peptide.

  • Add purified recombinant PKC isozyme to the reaction mixture.

  • Add varying concentrations of 2-O-hexadecylglycerol (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a vehicle control.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by adding a quench buffer (e.g., phosphoric acid).

  • Spot the reaction mixture onto phosphocellulose paper and wash extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated ³²P on the substrate peptide using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of 2-O-hexadecylglycerol and determine the IC₅₀ value.

PKC_Assay_Workflow Start Prepare Reaction Mix (Buffer, Cofactors, Substrate) Add_PKC Add Purified PKC Isozyme Start->Add_PKC Add_Inhibitor Add 2-O-Hexadecylglycerol (Varying Concentrations) Add_PKC->Add_Inhibitor Start_Reaction Initiate with [γ-³²P]ATP Add_Inhibitor->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Stop_Reaction Stop Reaction (Quench Buffer) Incubate->Stop_Reaction Spot_Paper Spot on Phosphocellulose Paper Stop_Reaction->Spot_Paper Wash Wash to Remove Free [γ-³²P]ATP Spot_Paper->Wash Quantify Scintillation Counting Wash->Quantify Analyze Calculate % Inhibition and IC₅₀ Quantify->Analyze

Figure 2: Workflow for an in vitro PKC kinase activity assay.

Cellular Assays for PKC Inhibition

The effect of 2-O-hexadecylglycerol on PKC activity in a cellular context can be evaluated by monitoring the phosphorylation of downstream PKC substrates or by observing phenotypic changes associated with PKC signaling.

Protocol: Western Blot Analysis of a Downstream Target (e.g., MARCKS)

  • Culture a suitable cell line (e.g., a cancer cell line known to have active PKC signaling) in appropriate media.

  • Treat the cells with varying concentrations of 2-O-hexadecylglycerol for a defined period.

  • In some conditions, stimulate the cells with a known PKC activator (e.g., a phorbol ester like PMA) to induce robust PKC activity.

  • Lyse the cells and quantify the total protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for the phosphorylated form of a known PKC substrate (e.g., phospho-MARCKS).

  • Use an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalize the phosphorylated protein levels to a loading control (e.g., β-actin or total MARCKS).

  • A decrease in the phosphorylation of the substrate in the presence of 2-O-hexadecylglycerol would indicate PKC inhibition.

Therapeutic Potential and Concluding Remarks

Ether lipids, including compounds structurally related to 2-O-hexadecylglycerol, have demonstrated cytotoxic effects against various tumor cells.[8] For instance, 1-O-hexadecyl-2-O-acetyl-sn-glycerol has been shown to inhibit the growth of promyelocytic leukemia cells.[8] These biological activities are consistent with the inhibition of key signaling pathways, such as the one mediated by PKC, which is often hyperactivated in cancer.[2] The ability of 2-O-hexadecylglycerol to act as a competitive inhibitor of DAG binding to PKC positions it as a valuable research tool for dissecting PKC-dependent signaling events. Furthermore, its simple chemical structure and potential for modification make it an attractive scaffold for the development of novel, more potent, and isozyme-specific PKC inhibitors for therapeutic applications. Further studies are warranted to determine the precise IC₅₀ values of 2-O-hexadecylglycerol against different PKC isozymes and to evaluate its efficacy and safety in preclinical in vivo models.

References

  • PubMed. 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine inhibits diacylglycerol kinase in WEHI-3B cells. [Link]

  • PubMed Central. Selective protein kinase C inhibition switches time-dependent glucose cardiotoxicity to cardioprotection. [Link]

  • PubChem. Chimyl Alcohol. [Link]

  • PubMed Central. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review. [Link]

  • PubChem. Glycerol, 2-hexadecanoate, DTBS. [Link]

  • PubMed. An optimized protein kinase C activating diacylglycerol combining high binding affinity (Ki) with reduced lipophilicity (log P). [Link]

  • MDPI. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. [Link]

  • PubMed Central. Toggling of diacylglycerol affinity correlates with conformational plasticity in C1 domains. [Link]

  • PubMed Central. Identification of Key Phospholipids That Bind and Activate Atypical PKCs. [Link]

  • PubMed Central. Structural anatomy of Protein Kinase C C1 domain interactions with diacylglycerol and other agonists. [Link]

  • PubMed Central. The Ether Lipid Precursor Hexadecylglycerol Stimulates the Release and Changes the Composition of Exosomes Derived from PC-3 Cells. [Link]

  • PubMed. Protein kinase C isozymes and the regulation of diverse cell responses. [Link]

  • PubMed. Determination of the specific substrate sequence motifs of protein kinase C isozymes. [Link]

  • MDPI. Synthesis of Phosphatidyl Glycerol Containing Unsymmetric Acyl Chains Using H-Phosphonate Methodology. [Link]

  • PubMed Central. Length-Selective Synthesis of Acylglycerol-Phosphates through Energy-Dissipative Cycling. [Link]

  • MDPI. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization. [Link]

  • Science. Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Enzymatic Synthesis of 2-O-Alkylglycerols Using Lipases

Abstract 2-O-Alkylglycerols are a class of ether lipids with significant therapeutic potential, acting as structural analogs of bioactive lipids like lysophosphatidic acid (LPA).[1] Their unique structure, featuring a st...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-O-Alkylglycerols are a class of ether lipids with significant therapeutic potential, acting as structural analogs of bioactive lipids like lysophosphatidic acid (LPA).[1] Their unique structure, featuring a stable ether linkage at the sn-2 position of the glycerol backbone, imparts resistance to enzymatic degradation and confers interesting biological activities, including immune system modulation and anti-cancer properties.[2][3] Traditional chemical synthesis of these compounds often requires harsh conditions and complex protection/deprotection steps, leading to low yields and isomeric impurities. This application note presents a robust and regioselective method for the synthesis of 2-O-alkylglycerols using lipase-catalyzed esterification, a green chemistry approach that leverages the enzyme's specificity under mild reaction conditions.[4][5] We provide a detailed protocol for the synthesis, purification, and characterization of 2-O-alkylglycerols, intended for researchers in drug discovery, lipid chemistry, and biocatalysis.

Introduction: The Significance of 2-O-Alkylglycerols and Enzymatic Synthesis

Alkylglycerols (AKGs) are naturally occurring ether lipids found in hematopoietic organs like bone marrow and spleen, as well as in shark liver oil.[2][6] These molecules and their derivatives have garnered considerable interest in the pharmaceutical industry for their diverse biological activities.[1][7] Specifically, 2-O-substituted glycerols are of high value as they can mimic endogenous signaling lipids. The ether bond at the sn-2 position is not susceptible to hydrolysis by lipases, which typically act on ester bonds, thus increasing the compound's metabolic stability.[8]

Conventional chemical synthesis is often hampered by a lack of regioselectivity, resulting in a mixture of 1- and 2-substituted isomers that are difficult to separate. Enzymatic synthesis offers a compelling alternative. Lipases (Triacylglycerol acylhydrolase, EC 3.1.1.3), particularly those exhibiting high regioselectivity, can catalyze the formation of ester bonds at specific positions on the glycerol backbone.[5] By using a 1,3-regiospecific lipase, it is possible to selectively acylate the primary hydroxyl groups (sn-1 and sn-3) of a suitable glycerol precursor, leaving the sn-2 hydroxyl group available for subsequent alkylation. Alternatively, a chemoenzymatic approach can be employed where the sn-2 position is the target of enzymatic activity on a pre-protected glycerol backbone.[9]

The advantages of using lipases, such as Novozym® 435 (immobilized Lipase B from Candida antarctica), include:

  • High Regioselectivity: Preferential catalysis at specific hydroxyl groups minimizes byproduct formation.[10][11]

  • Mild Reaction Conditions: Reactions are typically conducted at near-ambient temperatures and pressures, preserving the integrity of sensitive molecules.[12]

  • Environmental Sustainability: Reduces the need for hazardous reagents and solvents, aligning with green chemistry principles.[4]

  • High Catalytic Efficiency: Enzymes can significantly accelerate reaction rates with high specificity.[13]

This guide focuses on a chemoenzymatic strategy involving the regioselective protection of glycerol's sn-1 and sn-3 positions, followed by chemical alkylation and subsequent enzymatic deprotection to yield the target 2-O-alkylglycerol.

Principle of the Method & Reaction Mechanism

The synthesis of 2-O-alkylglycerols is achieved through a three-stage process:

  • Enzymatic Protection of Glycerol: A 1,3-regiospecific lipase is used to catalyze the esterification of glycerol at the sn-1 and sn-3 positions using an acyl donor (e.g., vinyl benzoate). This yields 1,3-dibenzoyl-glycerol, leaving the sn-2 hydroxyl group free.

  • Chemical Alkylation: The sn-2 hydroxyl group of the protected glycerol is then alkylated via a Williamson ether synthesis using an alkyl halide (e.g., octyl bromide) under basic conditions.

  • Enzymatic Deprotection: The same 1,3-regiospecific lipase is used to selectively hydrolyze the benzoate ester groups at the sn-1 and sn-3 positions, yielding the final 2-O-alkylglycerol product.

Lipases catalyze esterification and hydrolysis through a "Ping-Pong Bi-Bi" mechanism involving a catalytic triad of serine, histidine, and aspartate residues.[14][15] The reaction proceeds via the formation of a tetrahedral intermediate and an acyl-enzyme complex.[16] In non-aqueous or low-water environments, the equilibrium shifts from hydrolysis to synthesis (esterification).[17]

Diagram 1: Lipase Catalytic Mechanism

LipaseMechanism E_SerOH Lipase (Ser-OH) Tetra1 Tetrahedral Intermediate 1 E_SerOH->Tetra1 + RCOOH Acyl Donor (R-COOH) RCOOH->Tetra1 AcylEnzyme Acyl-Enzyme Complex (E-Ser-O-C=OR) Tetra1->AcylEnzyme H2O_out H₂O AcylEnzyme->H2O_out Tetra2 Tetrahedral Intermediate 2 AcylEnzyme->Tetra2 + GlycerolOH Glycerol-OH (Nucleophile) GlycerolOH->Tetra2 Tetra2->E_SerOH Regenerated Enzyme EsterProduct Ester Product Tetra2->EsterProduct

Caption: General mechanism for lipase-catalyzed esterification.

Materials and Reagents

Equipment Chemicals & Reagents Enzymes
Orbital Shaker IncubatorGlycerol (≥99.5%)Novozym® 435 (Immobilized C. antarctica Lipase B)
Magnetic Stirrer with HotplateVinyl BenzoateLipozyme® RM IM (Rhizomucor miehei lipase)
Rotary EvaporatorTetrahydrofuran (THF), anhydrous
Glass Chromatography ColumnAlkyl Halide (e.g., 1-bromooctane)
Thin-Layer Chromatography (TLC) TankSodium Hydride (NaH), 60% dispersion in mineral oil
High-Performance Liquid Chromatography (HPLC) systemHexane, Ethyl Acetate (HPLC Grade)
Gas Chromatography (GC) systemSilica Gel 60 (230-400 mesh)
NMR Spectrometer, Mass SpectrometerPhosphate Buffer (pH 7.0)
Standard laboratory glasswareSodium Sulfate (anhydrous), Magnesium Sulfate (anhydrous)
Deuterated solvents for NMR (e.g., CDCl₃)

Experimental Protocols

This section details a validated three-step chemoenzymatic protocol.[9]

Protocol 1: Enzymatic Synthesis of 1,3-Dibenzoyl-glycerol (Glycerol Protection)
  • Reaction Setup: In a 250 mL Erlenmeyer flask, dissolve glycerol (e.g., 1.0 g) and vinyl benzoate (2.5 to 3.0 molar equivalents) in anhydrous tetrahydrofuran (THF, 50 mL).

    • Rationale: THF is a suitable solvent that dissolves both polar glycerol and nonpolar vinyl benzoate. Using an excess of the acyl donor (vinyl benzoate) drives the reaction equilibrium towards product formation.[9]

  • Enzyme Addition: Add immobilized lipase (e.g., Novozym® 435 or Lipozyme® RM IM, typically 10-15% by weight of total substrates).

    • Rationale: Immobilized enzymes are easily recovered by simple filtration, facilitating reuse and simplifying product purification.[18] Novozym® 435 is highly efficient for this type of transformation.[10][19]

  • Incubation: Seal the flask and place it in an orbital shaker at 40-50°C with moderate agitation (e.g., 150-200 rpm) for 24-48 hours.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system (e.g., 7:3 v/v). Visualize spots using an appropriate stain (e.g., iodine vapor or permanganate).

  • Enzyme Recovery and Product Isolation: Once the reaction reaches completion (disappearance of glycerol spot on TLC), stop the reaction by filtering off the immobilized enzyme. Wash the enzyme with fresh THF to recover any adsorbed product.

  • Purification: Combine the filtrate and washes, then evaporate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil (1,3-dibenzoyl-glycerol) can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

Protocol 2: Chemical Synthesis of 2-O-Alkyl-1,3-dibenzoyl-glycerol

Warning: Sodium hydride (NaH) is a highly reactive and flammable solid. Handle it with extreme caution in a fume hood and under an inert atmosphere (e.g., nitrogen or argon).

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add the 1,3-dibenzoyl-glycerol from the previous step dissolved in anhydrous THF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (NaH, ~1.2 molar equivalents) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

    • Rationale: NaH is a strong, non-nucleophilic base that deprotonates the free hydroxyl group at the sn-2 position to form a more reactive alkoxide intermediate.

  • Alkylation: Cool the reaction mixture back to 0°C. Add the desired alkyl halide (e.g., 1-bromooctane, ~1.2 molar equivalents) dropwise via the dropping funnel. Allow the reaction to stir at room temperature overnight.

  • Quenching and Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure 2-O-alkyl-1,3-dibenzoyl-glycerol.

Protocol 3: Enzymatic Deprotection to Yield 2-O-Alkylglycerol
  • Reaction Setup: Dissolve the purified 2-O-alkyl-1,3-dibenzoyl-glycerol in a suitable solvent system, such as a mixture of THF and phosphate buffer (pH 7.0).

  • Enzyme Addition: Add the same 1,3-regiospecific lipase used for the protection step (e.g., Novozym® 435).

  • Incubation: Stir the reaction at 40-50°C and monitor its progress by TLC. The reaction drives the hydrolysis of the ester bonds.

  • Work-up and Purification: Once the deprotection is complete, filter off the enzyme. Remove the organic solvent via rotary evaporation. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then dried and concentrated.

  • Final Purification: Purify the final 2-O-alkylglycerol product by flash column chromatography.

  • Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C) and Mass Spectrometry.

Workflow Visualization

Diagram 2: Chemoenzymatic Synthesis Workflow

Workflow sub_glycerol Glycerol + Vinyl Benzoate step1 Step 1: Enzymatic Protection (Lipase, 40-50°C, THF) sub_glycerol->step1 prod1 1,3-Dibenzoyl-glycerol step1->prod1 step2 Step 2: Chemical Alkylation (NaH, Alkyl Halide, THF) prod1->step2 prod2 2-O-Alkyl-1,3-dibenzoyl-glycerol step2->prod2 purify1 Purification (Column Chromatography) prod2->purify1 step3 Step 3: Enzymatic Deprotection (Lipase, Buffer/THF) prod3 Final Product: 2-O-Alkylglycerol step3->prod3 purify2 Purification & Characterization (Column, NMR, MS) prod3->purify2 purify1->step3

Caption: Overall workflow for the synthesis of 2-O-alkylglycerols.

Expected Results & Troubleshooting

The described protocol is expected to yield the desired 2-O-alkylglycerol with high regioselectivity and purity. The table below summarizes typical reaction parameters and expected outcomes based on literature data.

ParameterTypical Value / RangeExpected OutcomeReference
Enzyme Load 5-15% (w/w of substrates)Higher load increases rate but also cost.[12]
Temperature 40 - 65°COptimal range for lipase activity and stability.[4]
Solvent System t-butanol, Hexane, THFt-butanol and THF improve glycerol solubility.[12][20]
Molar Ratio (Acyl Donor:Glycerol) 2:1 to 5:1Excess acyl donor or glycerol can drive the reaction.[19][20]
Reaction Time 8 - 48 hoursMonitored by TLC/GC for completion.[4]
Conversion Yield >90% (for protection step)High conversion is achievable under optimal conditions.[21][22]
Final Product Purity >95% (after chromatography)High purity is essential for biological assays.[23]

Troubleshooting Tips:

  • Low Conversion Rate:

    • Cause: Inactive enzyme, insufficient water activity, or poor substrate solubility.

    • Solution: Use fresh enzyme. Ensure the solvent system is appropriate to solubilize substrates.[20] For some lipases, a minimal amount of water is crucial for activity.[14] Consider adding molecular sieves to control water content in synthesis reactions.[12]

  • Acyl Migration:

    • Cause: The migration of acyl groups from the sn-1,3 positions to the sn-2 position can occur, especially at high temperatures or in certain solvents.

    • Solution: Maintain optimal reaction temperatures and minimize reaction times once equilibrium is reached.[20]

  • Poor Yield in Alkylation Step:

    • Cause: Incomplete deprotonation or moisture in the reaction.

    • Solution: Ensure all glassware is flame-dried and reagents are anhydrous. Use a slight excess of NaH and alkyl halide.

  • Incomplete Deprotection:

    • Cause: Enzyme inhibition by byproducts or unfavorable pH.

    • Solution: Ensure the buffer concentration is adequate to maintain pH. If the reaction stalls, filter and add fresh enzyme.

Conclusion

This application note provides a comprehensive and reliable chemoenzymatic protocol for the synthesis of 2-O-alkylglycerols. By leveraging the high regioselectivity of lipases, this method overcomes many of the challenges associated with traditional chemical synthesis. The protocol is robust, scalable, and adheres to the principles of green chemistry, making it a valuable tool for researchers and professionals in the fields of medicinal chemistry and drug development. The resulting high-purity 2-O-alkylglycerols can be used for further investigation into their promising therapeutic applications.

References

  • Piazza, G. J., & Foglia, T. A. (2003). Lipase-catalyzed synthesis of monoacylglycerol in a homogeneous system. PubMed. [Link]

  • Zielińska, A., et al. (2021). Lipase-catalyzed solvent-free synthesis of monoacylglycerols in various reaction systems. The INCITE project. [Link]

  • Tripathi, V., et al. (2006). Lipase-Catalyzed Synthesis of Diacylglycerol and Monoacylglycerol from Unsaturated Fatty Acid in Organic Solvent System. Journal of Oleo Science. [Link]

  • Duan, Z., et al. (2010). Novozym 435-catalyzed 1,3-diacylglycerol preparation via esterification in t-butanol system. ResearchGate. [Link]

  • Muñío, M. M., et al. (2006). Synthesis of 2-monoacylglycerols and structured triacylglycerols rich in polyunsaturated fatty acids by enzyme catalyzed reactions. ResearchGate. [Link]

  • Ghamgui, H., et al. (2024). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. PMC. [Link]

  • Verma, M. L. (2018). Fungal Lipases: Versatile Tools for White Biotechnology. ResearchGate. [Link]

  • Li, M., et al. (2024). Lipase-catalyzed solvent-free synthesis of monoglycerides from biodiesel-derived crude glycerol: Optimized using response surface methodology. PMC. [Link]

  • Akoh, C. C., & Yee, L. N. (1997). Lipase G-Catalyzed synthesis of monoglycerides in organic solvent and analysis by HPLC. ResearchGate. [Link]

  • Valério, A., et al. (2010). Optimization of mono and diacylglycerols production from enzymatic glycerolysis in solvent-free systems. PubMed. [Link]

  • Obeng, M. (2012). Synthesis of lipase-catalyzed saccharide-fatty acid esters using a packed bed bioreactor system with in-situ water removal. TRACE: Tennessee Research and Creative Exchange. [Link]

  • Liu, Y., et al. (2018). Synthesis and concentration of 2-monoacylglycerols rich in polyunsaturated fatty acids. PubMed. [Link]

  • Ghanem, A. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemates of pharmaceutical and chemical importance. Journal of Chemical and Pharmaceutical Research. [Link]

  • Iannitti, T., & Palmieri, B. (2010). An update on the therapeutic role of alkylglycerols. PubMed. [Link]

  • Albertsdóttir, A. D. (2011). HPLC-MS and MSMS analysis of 2-methoxy alkylglycerols isolated from shark liver oil. Skemman. [Link]

  • Duan, Z., et al. (2010). Novozym 435-catalyzed 1,3-diacylglycerol preparation via esterification in t-butanol system. Semantic Scholar. [Link]

  • Muñío, M. M., et al. (2005). Synthesis of 2-monoacylglycerols rich in polyunsaturated fatty acids by ethanolysis of fish oil catalyzed by 1,3 specific lipases. ResearchGate. [Link]

  • Tripathi, V., et al. (2006). Lipase-Catalyzed Synthesis of Diacylglycerol and Monoacylglycerol from Unsaturated Fatty Acid in Organic Solvent System. ResearchGate. [Link]

  • Garcia-Galan, C., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst? Digital CSIC. [Link]

  • Garcia-Galan, C., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology (RSC Publishing). [Link]

  • Krishna, S. H., & Karanth, N. G. (2002). Lipase catalyzed ester synthesis for food processing industries. Brazilian Archives of Biology and Technology. [Link]

  • S-M, A., et al. (2022). 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization. MDPI. [Link]

  • Iannitti, T., & Palmieri, B. (2010). An Update on the Therapeutic Role of Alkylglycerols. Semantic Scholar. [Link]

  • Iannitti, T., & Palmieri, B. (2010). An Update on the Therapeutic Role of Alkylglycerols. PMC. [Link]

  • dos Santos, J. C. S., et al. (2021). Lipases as Effective Green Biocatalysts for Phytosterol Esters' Production: A Review. MDPI. [Link]

  • Albertsdóttir, A. D. (2011). HPLC-MS and MSMS analysis of 2-methoxy alkylglycerols isolated from shark liver oil. Skemman. [Link]

  • Krylova, N., et al. (2023). Alkyl Glycerol Ethers as Adaptogens. MDPI. [Link]

  • Ehrlich, R. (2016). Alkylglycerols. Musculoskeletal Key. [Link]

  • Cheirsilp, B., & Jeennor, S. (2017). Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review. PMC. [Link]

  • Kamal, A., et al. (1998). Lipase-catalyzed second-order asymmetric transformations as resolution and synthesis strategies for chiral 5-(acyloxy)-2(5H)-furanones and -pyrrolinones. SciSpace. [Link]

  • Otero, C., et al. (2012). A kinetic study of the lipase-catalyzed ethanolysis of two short chain diradylglycerols: alkylglycerols vs triacylglycerols. Universidad Autónoma de Madrid. [Link]

  • Bordier, C. G., et al. (1996). Purification and characterization of deep sea shark Centrophorus squamosus liver oil 1-O-alkylglycerol ether lipids. PubMed. [Link]

  • Sun, Z., et al. (2021). Enrichment of Alkylglycerols and Docosahexaenoic Acid via Enzymatic Ethanolysis of Shark Liver Oil and Short-path Distillation. ResearchGate. [Link]

  • Iannitti, T., & Palmieri, B. (2010). An Update on the Therapeutic Role of Alkylglycerols. MDPI. [Link]

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Application

chemical synthesis of 2-O-hexadecylglycerol via protection-deprotection steps

Abstract & Strategic Overview The synthesis of 2-O-hexadecylglycerol (also known as 2-O-palmitylglycerol) presents a classic regioselectivity challenge in lipid chemistry. Unlike the primary hydroxyls at the sn-1 and sn-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of 2-O-hexadecylglycerol (also known as 2-O-palmitylglycerol) presents a classic regioselectivity challenge in lipid chemistry. Unlike the primary hydroxyls at the sn-1 and sn-3 positions, the secondary sn-2 hydroxyl is sterically hindered and less nucleophilic. Direct alkylation of glycerol results in a statistical mixture dominated by 1-O- and 1,3-di-O-alkylated products.

To achieve high purity 2-O-substitution, this protocol utilizes a Thermodynamic Protection Strategy . We exploit the reversible formation of benzylidene acetals to selectively protect the sn-1 and sn-3 positions as a 1,3-dioxane ring. This 6-membered ring is thermodynamically favored over the 5-membered 1,2-dioxolane (kinetic product) under equilibrium conditions, allowing for the isolation of the key intermediate: 2-phenyl-1,3-dioxan-5-ol .

Core Chemical Logic
  • Protection (Thermodynamic Control): Glycerol + Benzaldehyde

    
     1,3-O-Benzylideneglycerol.
    
  • Activation & Alkylation: Williamson Ether Synthesis using Sodium Hydride (NaH) and 1-Bromohexadecane.

  • Deprotection: Acid-catalyzed hydrolysis of the acetal to release the 1,3-diol.

Visual Workflow & Pathway

The following diagram illustrates the reaction pathway and the critical decision points for isomer control.

G Glycerol Glycerol (Starting Material) Mixture Equilibrium Mixture (1,2-dioxolane + 1,3-dioxane) Glycerol->Mixture Reflux (-H2O) Benzaldehyde Benzaldehyde + pTsOH Benzaldehyde->Mixture Mixture->Mixture Isomerization Isolate Crystallization (Thermodynamic Selection) Mixture->Isolate Cooling Intermediate 2-phenyl-1,3-dioxan-5-ol (Protected Scaffold) Isolate->Intermediate Filter Solid ProtectedEther 2-O-Hexadecyl-1,3- benzylideneglycerol Intermediate->ProtectedEther SN2 Reaction Alkylation Alkylation (NaH, C16-Br, DMF) Product 2-O-Hexadecylglycerol (Final Target) ProtectedEther->Product Cleavage Deprotection Acid Hydrolysis (HCl / MeOH)

Figure 1: Synthetic pathway highlighting the thermodynamic selection of the 1,3-dioxane intermediate.

Experimental Protocols

Phase 1: Selective Protection (Synthesis of 2-phenyl-1,3-dioxan-5-ol)

Objective: Lock the sn-1 and sn-3 positions. Critical Mechanism: The reaction produces both cis and trans isomers of the 1,3-dioxane, alongside the 1,2-dioxolane. The cis-1,3-dioxane (phenyl group equatorial) is the most stable and crystallizes readily.

Reagents:

  • Glycerol (anhydrous): 0.5 mol[1]

  • Benzaldehyde: 0.55 mol

  • p-Toluenesulfonic acid (pTsOH): 1.0 g (Catalyst)

  • Solvent: Toluene (300 mL) or Benzene (if permitted)

Procedure:

  • Setup: Equip a 1L Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Reaction: Add glycerol, benzaldehyde, pTsOH, and toluene.

  • Reflux: Heat to vigorous reflux. Water generated by acetal formation will azeotrope into the Dean-Stark trap. Continue until water evolution ceases (~4-6 hours).

  • Workup: Cool the mixture to room temperature. The 1,3-dioxane product often begins to crystallize.

  • Purification (Crucial):

    • Wash the organic phase with saturated NaHCO₃ (to neutralize acid) and brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

    • Recrystallization: Dissolve the crude oil in hot benzene/petroleum ether or toluene/hexane. Cool slowly to 4°C.

    • Filter the white crystals.

    • Yield Target: 60-70%.

    • QC Check: ¹H NMR should show a singlet benzylidene proton at ~5.5 ppm.

Phase 2: Regioselective Alkylation

Objective: Install the hexadecyl chain at the sn-2 position. Safety Note: Sodium Hydride (NaH) releases flammable hydrogen gas. Use anhydrous conditions under Argon/Nitrogen.

Reagents:

  • 2-phenyl-1,3-dioxan-5-ol (Intermediate from Phase 1): 20 mmol

  • 1-Bromohexadecane: 22 mmol (1.1 eq)

  • Sodium Hydride (60% dispersion in oil): 24 mmol (1.2 eq)[1]

  • Solvent: Anhydrous DMF (50 mL)

Procedure:

  • Activation: In a flame-dried flask under Argon, wash NaH with dry hexane (3x) to remove mineral oil. Suspend NaH in anhydrous DMF.

  • Deprotonation: Cool to 0°C. Add the protected glycerol (dissolved in minimal DMF) dropwise. Stir for 30 mins at 0°C, then 30 mins at RT. Evolution of H₂ gas indicates alkoxide formation.

  • Alkylation: Add 1-Bromohexadecane dropwise.

  • Heat: Warm the reaction to 60-80°C and stir for 12-18 hours.

  • Quench: Cool to 0°C. Carefully add methanol or ice water to quench excess hydride.

  • Extraction: Extract with Diethyl Ether or Ethyl Acetate (3x). Wash combined organics with water (5x) to remove DMF, then brine.

  • Purification: Flash chromatography (Hexane/EtOAc 9:1) to isolate 2-O-hexadecyl-1,3-O-benzylideneglycerol .

Phase 3: Deprotection

Objective: Remove the benzylidene group without cleaving the ether linkage.

Reagents:

  • Protected Ether (from Phase 2)

  • Hydrochloric Acid (1M) or Acetic Acid (80%)[1]

  • Solvent: Methanol or Ethanol

Procedure:

  • Dissolution: Dissolve the intermediate in Ethanol/Methanol.

  • Hydrolysis: Add HCl (1M) until pH < 2. Alternatively, reflux in 80% Acetic Acid.

  • Monitoring: Stir at 60°C for 2 hours. Monitor by TLC (disappearance of the UV-active benzylidene spot).

  • Neutralization: Cool and neutralize with solid NaHCO₃ or NaOH (1M).

  • Isolation: Evaporate solvent. Resuspend residue in CHCl₃/MeOH (2:1). Filter off salts.

  • Final Purification: Recrystallize from acetone or hexane (at -20°C) to obtain pure 2-O-hexadecylglycerol .

Quality Control & Validation Data

Analytical Specifications
ParameterMethodAcceptance Criteria
Purity HPLC-ELSD / GC-FID> 98.0%
Identity ¹H NMR (500 MHz, CDCl₃)Confirm structure (see below)
Isomer Purity ¹³C NMRAbsence of 1-O-alkyl signals
Appearance VisualWhite waxy solid / crystals
NMR Interpretation Guide

To validate the regiochemistry, focus on the "Methine Shift" at C2.

  • ¹H NMR (CDCl₃):

    • 
       0.88 (t, 3H, terminal CH₃)[1]
      
    • 
       1.25 (br s, chain CH₂)[1]
      
    • 
       3.4 - 3.5 (m, O-CH₂-chain)
      
    • 
       3.5 - 3.6 (m, 1-H, 3-H of glycerol)
      
    • 
       3.7 - 3.8 (quintet, 2-H  of glycerol). Note: In 1-O-alkyl isomers, the 2-H signal is typically further upfield or split differently.
      
  • ¹³C NMR:

    • Symmetry is key. 2-O-hexadecylglycerol has a plane of symmetry, making C1 and C3 equivalent. You should see one signal for the primary carbons (C1/C3) and one signal for the secondary carbon (C2).

    • 1-O-alkylglycerol will show three distinct glycerol carbon signals.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete water removalEnsure Dean-Stark trap is functioning; use fresh pTsOH.
Mixture of Isomers in Step 1 Kinetic control dominantIncrease reaction time (thermodynamic control); Recrystallize rigorously.
Incomplete Alkylation NaH degradationUse fresh NaH; Ensure DMF is strictly anhydrous (water kills the alkoxide).
Isomer Migration (Acyl shift) N/A for EthersUnlike acyl groups, alkyl ethers do not migrate.[1] Once the ether is formed at C2, it is stable.

References

  • Baumann, W. J., & Mangold, H. K. (1964). Reactions of Aliphatic Methanesulfonates. I. Syntheses of Long-Chain Di- and Trialkyl Glyceryl Ethers. Journal of Organic Chemistry, 29(10), 3055–3057.[1] Link

  • Hibbert, H., & Carter, N. M. (1929).[1] Studies on Reactions Relating to Carbohydrates and Polysaccharides.[2][3][4] XVII. Structure of the Isomeric Methylidene Glycerols. Journal of the American Chemical Society, 51(5), 1601–1613. Link

  • Paltauf, F., & Spener, F. (1968). Synthesis of 1-O-alkyl-2-acyl-sn-glycero-3-phosphorylcholines. Chemistry and Physics of Lipids, 2(2), 168-176.[1] (Classic methodology for ether lipid synthesis).

  • Cayman Chemical. (n.d.). 2-O-Hexadecyl Glycerol Product Information. Cayman Chemical Product Database. Link

Sources

Method

Advanced Formulation of Stable Ether Lipid Nanoemulsions for Cell Culture

Application Note & Protocol Guide Abstract & Scientific Rationale Ether lipids (e.g., plasmalogens, alkylglycerols, and synthetic antitumor lipids like Edelfosine) represent a unique class of glycerophospholipids charact...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract & Scientific Rationale

Ether lipids (e.g., plasmalogens, alkylglycerols, and synthetic antitumor lipids like Edelfosine) represent a unique class of glycerophospholipids characterized by an ether linkage at the sn-1 position rather than the conventional ester bond.[1][2] This structural modification confers exceptional resistance to hydrolysis by phospholipases (PLA1) and oxidative stress, making them invaluable for long-term cell culture studies and metabolic tracing.

However, the amphiphilic nature of ether lipids presents a critical challenge: free ether lipids act as detergents. Direct addition to cell culture media often results in rapid micellization, membrane lysis, and cytotoxicity.

This guide details the formulation of Ether Lipid Nanoemulsions (EL-NEs) . By sequestering ether lipids within the interface or core of a neutral oil droplet, we achieve three goals:

  • Bioavailability: Facilitating LDL-receptor-mediated uptake rather than passive membrane destruction.

  • Stability: Preventing Ostwald ripening and coalescence in high-salt culture media.

  • Sterility: Ensuring particle sizes <200 nm to permit 0.22 µm filtration.

Critical Formulation Parameters

Before beginning the protocol, the formulation workspace must be defined by three physical stability parameters.

The Stability Triad (Data Table)
ParameterTarget RangeScientific Justification
Particle Size (Z-Avg) 80 – 180 nmParticles >200 nm cannot be sterile filtered.[3] Particles <50 nm may exhibit instability (Ostwald ripening) without specific surfactants.
Polydispersity Index (PDI) < 0.200A PDI >0.2 indicates a heterogeneous population, leading to uneven cellular dosing and rapid coalescence.
Zeta Potential (ζ) >30
Component Selection
  • The Ether Lipid (Active): Acts as a co-surfactant. (e.g., 1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine).[4]

  • The Oil Core (Carrier): Medium Chain Triglycerides (MCT) are preferred over LCTs (Soybean oil) due to lower viscosity, which facilitates smaller particle formation during sonication.

  • The Stabilizer (Stealth): DSPE-PEG2000 is critical. It provides a "steric barrier" that prevents serum proteins (opsonins) from instantly destabilizing the emulsion upon addition to culture media.

Protocol: High-Energy Ultrasonication of Ether Lipid Nanoemulsions

Objective: Create a 10 mM Ether Lipid stock emulsion suitable for direct spiking into cell culture media.

Materials
  • Ether Lipid: 10 mg (e.g., Edelfosine or Plasmalogen precursor).

  • Carrier Oil: Lab-grade MCT (Miglyol 812 or equivalent).

  • Primary Emulsifier: Egg Phosphatidylcholine (EPC) or DOPC.

  • Steric Stabilizer: DSPE-PEG2000.

  • Aqueous Phase: PBS (pH 7.4), 0.22 µm filtered.

  • Equipment: Probe Ultrasonicator (e.g., QSonica), Rotary Evaporator, Extruder (optional).

Step-by-Step Methodology
Phase 1: Lipid Film Formation (The Dry Phase)
  • Dissolution: In a round-bottom flask, dissolve the Ether Lipid, Carrier Oil (MCT), and Stabilizers (EPC/PEG) in Chloroform:Methanol (2:1 v/v).

    • Ratio: Maintain a weight ratio of 10:1:5 (Oil : Ether Lipid : Emulsifier).

  • Evaporation: Create a thin lipid film using a rotary evaporator at 40°C under vacuum.

    • Critical Step: Ensure all solvent is removed. Residual chloroform is highly cytotoxic. Desiccate under high vacuum for 2-4 hours post-evaporation.

Phase 2: Hydration & Pre-Emulsification
  • Hydration: Add pre-warmed PBS (40°C) to the lipid film.

  • Vortexing: Vortex vigorously for 5 minutes. The solution will appear milky and turbid. This is a coarse emulsion (droplets > 1 µm).

Phase 3: High-Energy Size Reduction
  • Setup: Place the sample vial in an ice bath to prevent thermal degradation of the ether lipid.

  • Sonication: Insert the micro-tip probe. Sonicate at 40% amplitude with a pulse cycle: 10 seconds ON / 10 seconds OFF .

    • Duration: Total "ON" time should be 5–10 minutes.

    • Visual Check: The solution should transition from milky white to translucent/opalescent (Tyndall effect).

Phase 4: Sterilization & QC
  • Filtration: Pass the nanoemulsion through a 0.22 µm PES (Polyethersulfone) syringe filter.

    • Note: If high back-pressure is encountered, the particles are too large. Do not force it. Return to sonication.

  • Storage: Store at 4°C under Argon. Do not freeze (freezing fractures the emulsion structure unless cryoprotectants like sucrose are added).

Visualization: Formulation Workflow

The following diagram illustrates the critical path from raw lipid to stable culture supplement, highlighting the "Go/No-Go" decision points.

FormulationWorkflow Start Raw Materials (Ether Lipid + MCT + PEG-Lipid) Solvent Dissolve in Chloroform:MeOH (2:1) Start->Solvent DryFilm Rotary Evaporation (Thin Film Formation) Solvent->DryFilm Hydration Hydrate with PBS (Coarse Emulsion) DryFilm->Hydration Sonication Ultrasonication (Ice Bath, Pulse Mode) Hydration->Sonication CheckSize QC: Measure Size (DLS) Sonication->CheckSize CheckSize->Sonication Size > 200nm (Re-process) Filter Sterile Filtration (0.22 µm PES) CheckSize->Filter Size < 180nm PDI < 0.2 Final Stable Nanoemulsion (Ready for Culture) Filter->Final

Caption: Iterative workflow for generating sterile ether lipid nanoemulsions. The QC loop ensures filterability.

Cellular Uptake Mechanism & Dosing

Understanding how the emulsion enters the cell is vital for interpreting data. Unlike free lipids (which flip-flop or lyse membranes), nanoemulsions utilize endocytic pathways.

Mechanism of Action

Ether lipid emulsions stabilized with Phosphatidylcholine (PC) mimic Low-Density Lipoproteins (LDL).

  • Adsorption: The ApoE/ApoB proteins in the culture serum adsorb onto the emulsion surface (Protein Corona formation).

  • Recognition: The LDL Receptor (LDLR) on the cell surface binds the complex.

  • Endocytosis: The particle is internalized via clathrin-mediated endocytosis.

  • Release: Acidification in the lysosome degrades the emulsion, releasing the ether lipid for incorporation into host membranes or signaling.

UptakeMechanism Emulsion Ether Lipid Nanoemulsion Serum Culture Media (Serum Proteins) Emulsion->Serum Dilution Corona Protein Corona (ApoE coated) Serum->Corona Opsonization CellRec LDL Receptor (Cell Surface) Corona->CellRec Binding Endosome Early Endosome CellRec->Endosome Internalization Lysosome Lysosomal Release Endosome->Lysosome pH Drop

Caption: The "Trojan Horse" entry: Serum proteins coat the emulsion, triggering receptor-mediated uptake.

Dosing Protocol
  • Stock Concentration: 10 mM (Ether Lipid content).

  • Working Concentration: 10 µM – 50 µM.

  • Procedure:

    • Dilute the stock nanoemulsion directly into pre-warmed complete media (containing 10% FBS).

    • Wait 30 minutes before adding to cells. This allows the "Protein Corona" to form in the tube, preventing immediate shock to the cells and ensuring uniform uptake.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Phase Separation (Creaming) Particle size too large (>500nm) or insufficient Zeta potential.Increase sonication energy; Add 1-2% mol negatively charged lipid (e.g., DSPG) to increase repulsion.
Filter Clogging Aggregates present.[4]Do not force. Centrifuge at 1000xg for 5 min to pellet large aggregates, then filter the supernatant.
Cytotoxicity (High Cell Death) Free ether lipid monomer concentration is too high (Emulsion failure).Increase the Oil:Lipid ratio to better sequester the ether lipid in the core.

References

  • Balgoma, D., et al. (2010). Edelfosine-loaded lipid nanoparticles: In vitro and in vivo evaluation. International Journal of Pharmaceutics. Link

  • Murdock, R. C., et al. (2008). Characterization of nanomaterial dispersion in biological media. Toxicological Sciences.[5] Link

  • Honary, S., & Zahir, F. (2013). Effect of Zeta Potential on the Properties of Nano-Drug Delivery Systems. Tropical Journal of Pharmaceutical Research. Link

  • Dean, J. M., & Lodhi, I. J. (2018). Structural and functional roles of ether lipids. Protein & Cell. Link

  • Estella-Hermoso de Mendoza, A., et al. (2009). Lipid nanoparticles for alkyl lysophospholipid edelfosine encapsulation: development and in vitro characterization. European Journal of Pharmaceutics and Biopharmaceutics. Link

Sources

Application

Application Notes &amp; Protocols: A Researcher's Guide to Incorporating 2-O-Hexadecylglycerol into Lipid Bilayers

Introduction: The Significance of 2-O-Hexadecylglycerol in Membrane Research 2-O-Hexadecylglycerol (HG) is a monoalkylglycerol, a class of ether lipids distinguished by a stable ether bond linking the alkyl chain to the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-O-Hexadecylglycerol in Membrane Research

2-O-Hexadecylglycerol (HG) is a monoalkylglycerol, a class of ether lipids distinguished by a stable ether bond linking the alkyl chain to the glycerol backbone. Unlike the more common ester linkages found in most biological phospholipids, this ether linkage is highly resistant to chemical and enzymatic degradation by phospholipases.[1][2] This inherent stability makes HG and other ether lipids invaluable tools for researchers in drug delivery, cell signaling, and membrane biophysics.[1][3]

The incorporation of HG into lipid bilayers can significantly alter the physicochemical properties of the membrane. The absence of a carbonyl oxygen at the sn-1 position, characteristic of ester-linked lipids, allows for stronger intermolecular hydrogen bonding between headgroups.[3] This can lead to changes in membrane fluidity, permeability, stability, and the organization of membrane microdomains like lipid rafts.[3][4] Synthetic ether lipid analogs have been shown to insert into plasma membranes, where they can interfere with signaling pathways, highlighting their potential in therapeutic applications.[5]

This guide provides a comprehensive overview of the principles and detailed protocols for incorporating 2-O-hexadecylglycerol into model lipid bilayers, primarily through the formation of liposomes. It is designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of ether lipids in their work.

Principles of Incorporation: Biophysical Considerations

The successful incorporation of 2-O-hexadecylglycerol into a lipid bilayer is governed by the principles of lipid self-assembly. As an amphipathic molecule, HG possesses a hydrophobic 16-carbon alkyl chain and a hydrophilic glycerol headgroup. When mixed with phospholipids in an aqueous environment, these molecules spontaneously arrange themselves to minimize the unfavorable interactions between their hydrophobic tails and water, resulting in the formation of a bilayer vesicle, or liposome.

The key to this process is ensuring a homogenous mixture of all lipid components before hydration. This is typically achieved by co-dissolving the lipids in an organic solvent, which is then removed to form a uniform, thin lipid film. Subsequent hydration of this film allows the lipids, including HG, to self-assemble into bilayers.[6] The final properties of the bilayer will depend on the molar ratio of HG to other lipids, the specific phospholipids used, and the presence of other components like cholesterol.[7]

Methodologies for Incorporating 2-O-Hexadecylglycerol

Several methods can be employed to create lipid bilayers containing HG. The choice of method depends on the desired characteristics of the final vesicles, such as size, lamellarity, and encapsulation efficiency.

Method 1: Thin-Film Hydration Followed by Extrusion

This is the most common and versatile method for preparing liposomes with a well-defined size distribution.[8][9] It involves creating a thin film of the lipid mixture, hydrating it to form multilamellar vesicles (MLVs), and then extruding the MLVs through a membrane with a defined pore size to produce unilamellar vesicles (LUVs).[8][10]

G cluster_prep Step 1: Lipid Film Preparation cluster_form Step 2: Vesicle Formation & Sizing cluster_char Step 3: Characterization dissolve Dissolve Lipids (Phospholipid, Cholesterol, HG) in Chloroform/Methanol evap Rotary Evaporation (Remove Solvent) dissolve->evap dry High Vacuum Drying (Remove Residual Solvent) evap->dry hydrate Hydration with Aqueous Buffer (Forms Multilamellar Vesicles - MLVs) dry->hydrate T > Ttextsubscript{c} of lipids extrude Extrusion (Through Polycarbonate Membrane) hydrate->extrude final Homogeneous Unilamellar Vesicles (LUVs) extrude->final dls Dynamic Light Scattering (DLS) (Size, PDI) final->dls zeta Zeta Potential (Surface Charge) final->zeta

Caption: Workflow for the Thin-Film Hydration and Extrusion method.

Materials:

  • 2-O-Hexadecylglycerol (HG)

  • Primary phospholipid (e.g., DSPC, DPPC, or Egg PC)

  • Cholesterol (optional, for membrane stabilization)

  • Organic Solvent: Chloroform and Methanol (analytical grade, typically 2:1 or 3:1 v/v)[11]

  • Hydration Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other aqueous solution

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Lipid Film Formation:

    • Accurately weigh and co-dissolve the desired amounts of HG, phospholipid, and cholesterol in the chloroform:methanol mixture inside a round-bottom flask. Ensure the lipids are fully dissolved to form a clear solution.[10] A typical starting lipid concentration in the organic solvent is 10-20 mg/mL.

    • Attach the flask to a rotary evaporator. Submerge the flask in a water bath set to a temperature above the gel-liquid crystal transition temperature (Tc) of the highest Tc lipid in the mixture (e.g., 45-60°C).[9]

    • Rotate the flask and apply a vacuum to evaporate the organic solvent. A thin, uniform lipid film will form on the inner surface of the flask.[6]

    • To ensure complete removal of residual solvent, which can affect bilayer integrity, dry the film under a high vacuum for at least 2-4 hours (or overnight).[10]

  • Hydration:

    • Pre-heat the hydration buffer to the same temperature used for film formation (above the lipid Tc).[12]

    • Add the warm buffer to the flask containing the dry lipid film. The volume will depend on the desired final lipid concentration.

    • Agitate the flask vigorously (e.g., by hand or using a vortex mixer) until all the lipid film is suspended in the buffer. This process creates large, heterogeneous multilamellar vesicles (MLVs).

  • Vesicle Sizing (Extrusion):

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Pre-heat the extruder block to maintain the temperature above the lipid Tc.

    • Load the MLV suspension into one of the extruder syringes.

    • Force the suspension through the membrane by pushing the plunger. Repeat this process for an odd number of passes (typically 11 to 21 times) to ensure a narrow and uniform size distribution.[13]

    • The resulting suspension contains large unilamellar vesicles (LUVs) of a defined size. Store the liposome suspension at 4°C.

Method 2: Ethanol Injection

This is a rapid method suitable for producing small unilamellar vesicles (SUVs).[14] It involves injecting an ethanol solution of lipids into an aqueous phase, causing the lipids to precipitate and self-assemble into liposomes as the ethanol diffuses and is diluted.[14][15]

Materials:

  • Lipid mixture (including HG) as described in Method 1

  • Ethanol (anhydrous)

  • Aqueous phase (e.g., PBS buffer)

  • Stir plate and stir bar

  • Syringe and needle

Procedure:

  • Dissolve the lipid mixture in a small volume of ethanol to a high concentration.

  • Place the aqueous phase in a beaker on a stir plate and stir vigorously. The volume of the aqueous phase should be significantly larger than the ethanol phase (e.g., 10:1 ratio or greater).

  • Rapidly inject the lipid-ethanol solution into the center of the stirring aqueous phase using a fine-gauge needle.[12]

  • The rapid dilution of ethanol causes the lipids to precipitate and form bilayer fragments, which then fuse to form closed unilamellar vesicles.[14]

  • Continue stirring for an additional 15-30 minutes to allow for vesicle stabilization.

  • Residual ethanol can be removed by dialysis or diafiltration if necessary.

Comparison of Incorporation Methods

FeatureThin-Film Hydration & ExtrusionEthanol Injection
Typical Vesicle Size 50 - 400 nm (controlled by membrane)30 - 170 nm
Size Distribution Homogeneous (narrow PDI)Generally homogeneous
Lamellarity Primarily Unilamellar (LUVs)Primarily Unilamellar (SUVs)
Process Complexity Moderate (requires rotary evaporator, extruder)Simple and rapid
Encapsulation Efficiency Moderate to high (for hydrophilic drugs)Generally lower
Key Advantage Precise size control; versatileSpeed and simplicity
Key Disadvantage Multi-step process; potential for residual solventDifficult to remove all residual ethanol; lower lipid concentration

Characterization and Validation

After preparation, it is crucial to characterize the liposomal formulation to validate the incorporation of HG and assess the physical properties of the vesicles.

Table 2: Key Characterization Techniques
ParameterTechniquePrinciple
Vesicle Size & Distribution Dynamic Light Scattering (DLS)Measures fluctuations in scattered light intensity due to Brownian motion to determine the hydrodynamic diameter and Polydispersity Index (PDI).[16]
Surface Charge Zeta Potential AnalysisMeasures the electrophoretic mobility of vesicles in an electric field, which is related to the surface charge. Useful for predicting stability.[16]
HG Incorporation HPLC or LC-MSChromatographic separation and quantification of lipid components to confirm the final molar ratio of HG in the bilayer.
Membrane Fluidity Fluorescence AnisotropyUtilizes fluorescent probes (e.g., DPH) that intercalate into the bilayer. Changes in the polarization of emitted light reflect the rotational freedom of the probe, indicating membrane fluidity.
Morphology Cryo-Transmission Electron Microscopy (Cryo-TEM)Provides direct visualization of vesicle shape, size, and lamellarity in a vitrified state.

Troubleshooting Common Issues

  • Problem: Lipid film does not form properly or is not uniform.

    • Cause & Solution: Ensure lipids are fully dissolved in the correct solvent ratio.[11] Reduce the volume of organic solvent or use a larger flask to increase the surface area for film formation.

  • Problem: Low encapsulation efficiency of hydrophilic compounds.

    • Cause & Solution: Optimize the hydration step. Ensure the hydration buffer containing the compound is added directly to the dry film. The reverse-phase evaporation method can also yield higher encapsulation efficiencies.[12]

  • Problem: DLS shows a large PDI or multiple size populations.

    • Cause & Solution: For the extrusion method, ensure a sufficient number of passes (at least 11) through the membrane. Check that the extruder and lipids are maintained above the Tc during the entire process. For the injection method, optimize the injection speed and stirring rate.

Conclusion

The incorporation of 2-O-hexadecylglycerol into lipid bilayers offers a powerful strategy for creating stable, customized vesicles for a wide range of applications. The stable ether linkage of HG imparts unique properties to membranes, making these systems ideal for advanced drug delivery research and for studying membrane-dependent cellular processes. By following the detailed protocols and understanding the principles outlined in this guide, researchers can confidently and reproducibly generate high-quality, HG-containing liposomes tailored to their specific experimental needs.

References

  • Guler, S. D., D. D. B. B. B., K. K. K., & N. N. N. (2009). Effects of ether vs. ester linkage on lipid bilayer structure and water permeability. Chemistry and Physics of Lipids.
  • Cheng, C., G. G. G., & D. D. D. (2009). Effects of Ether vs.
  • He, H., L. L. L., & Y. Y. Y. (2019). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. MDPI.
  • Eibl, H. (1993). Ether lipids in biomembranes. PubMed.
  • Nagle, J. F., & S. S. S. (2025). Effects of Ether vs.
  • Alireza, M., & S. S. S. (2020). Mechanical properties of Ester- and Ether-DPhPC bilayers: a molecular dynamics study. Scientific Reports.
  • Akbar, B., F. F. F., & M. M. M. (2021).
  • Ja, L., & Z. Z. Z. (2023).
  • Dua, J. S., R. R. R., & V. V. V. (2012). Preparation of large uni‐lamellar liposomes by the ether injection method and evaluation of the physical integrity by osmometry.
  • D'souza, S., & U. U. U. (2022).
  • Ja, L., & Z. Z. Z. (2023). Ethanol Injection Method for Liposome Preparation.
  • Daraee, H., A. A. A., & M. M. M. (2022). Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol. PMC.
  • Singh, S. (2019). Advice for optimizing production of liposome using Thin Film Hydration?.
  • Sagit, A., S. S. S., & M. M. M. (2022).
  • Genizer. (2025).
  • La, L., & Z. Z. Z. (2023). Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation.
  • Avanti Polar Lipids. (n.d.).
  • CD Formulation. (n.d.).
  • Murgia, X., M. M. M., & B. B. B. (2022).
  • BenchChem. (2025). Application Notes and Protocols for Incorporating 1-O-Hexadecylglycerol into Liposomes.
  • Dean, J. M., & I. I. I. (2017). Structural and functional roles of ether lipids. Protein & Cell.
  • Avanti Polar Lipids. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Solubilization &amp; Handling of 2-(Hexadecyloxy)propane-1,3-diol

[1] Executive Summary & Compound Profile 2-(Hexadecyloxy)propane-1,3-diol is a lipophilic ether lipid, structurally isomeric to Chimyl alcohol (1-O-hexadecyl-sn-glycerol).[1] Unlike many small molecules, this compound ex...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Profile

2-(Hexadecyloxy)propane-1,3-diol is a lipophilic ether lipid, structurally isomeric to Chimyl alcohol (1-O-hexadecyl-sn-glycerol).[1] Unlike many small molecules, this compound exhibits amphiphilic behavior with a dominant hydrophobic tail (C16) and a small polar headgroup (glycerol).[1]

The "DMSO Trap": A common failure point is the assumption that DMSO is the universal solvent.[1] For this specific lipid, DMSO solubility is poor (~0.16 mg/mL) compared to Ethanol or DMF (~15 mg/mL).[1] Attempting to make high-concentration stocks in DMSO will result in immediate precipitation or "crashing out" upon aqueous dilution.[1]

Physicochemical Snapshot
PropertyValue / Note
Molecular Weight 316.52 g/mol
LogP (Predicted) ~6.0 – 8.0 (Highly Lipophilic)
Water Solubility Insoluble (forms films or micelles)
Preferred Stock Solvent Ethanol (absolute) or DMF
Max Solubility (Ethanol) ~15 mg/mL
Critical Micelle Conc.[1] (CMC) Estimated < 10 µM (Treat as a detergent-like lipid)

Decision Matrix: Selecting the Right Solubilization Strategy

Before beginning, select the protocol that matches your downstream application.[1]

solubilization_decision start Start: Select Application cell_culture Live Cell Culture (Long-term incubation) start->cell_culture biochem Enzymatic/Biochemical Assay (Cell-free) start->biochem acute Acute Injection/Perfusion (Short-term) start->acute bsa_method Protocol A: BSA Complexation (Physiological Carrier) cell_culture->bsa_method Prevents toxicity Mimics in vivo transport detergent_method Protocol B: Mixed Micelles (Triton X-100 / Tween) biochem->detergent_method Ensures monomer availability solvent_method Protocol C: Solvent Injection (Ethanol < 0.1%) acute->solvent_method Minimizes interference result1 Ready for Assay bsa_method->result1 Stable, Non-toxic result2 Ready for Assay detergent_method->result2 High Solubility result3 Use Immediately solvent_method->result3 Risk of Precipitation

Figure 1: Decision tree for selecting the optimal solubilization method based on experimental constraints.

Detailed Protocols

Protocol A: BSA Complexation (Gold Standard for Cell Culture)

Why this works: Serum albumin (BSA) contains high-affinity hydrophobic pockets that bind long-chain lipids, shielding the hydrophobic tail from water and preventing precipitation or toxic micelle formation.[1]

Reagents:

  • Fatty Acid-Free (FAF) BSA (Crucial: Standard BSA contains interfering lipids).[1]

  • Absolute Ethanol.[1]

  • PBS or Culture Media (pre-warmed to 37°C).[1][2]

Step-by-Step:

  • Prepare Lipid Stock: Dissolve 2-(Hexadecyloxy)propane-1,3-diol in absolute ethanol to 10 mM . Vortex until completely clear.[1]

  • Prepare BSA Vehicle: Dissolve FAF-BSA in PBS/Media to make a 10% (w/v) solution.[1] Filter sterilize (0.22 µm).

  • Pre-incubation: Warm the BSA solution to 37°C in a water bath.

  • Complexation (The Critical Step):

    • While vortexing the warm BSA solution, slowly add the lipid stock dropwise.[1]

    • Target Ratio: A molar ratio of 2:1 to 5:1 (Lipid:BSA) is standard.[1]

    • Example: To make a 100 µM final lipid solution, add 10 µL of 10 mM Lipid Stock to 990 µL of warm BSA solution.[1]

  • Equilibration: Incubate at 37°C with gentle shaking for 30–60 minutes. The solution should remain clear.

  • Dilution: Dilute this "10x" or "100x" Lipid-BSA complex into your final cell culture media.

Protocol B: Detergent Mixed Micelles (For Cell-Free Assays)

Why this works: Non-ionic detergents (Triton X-100, Tween 80) incorporate the lipid into mixed micelles, preventing aggregation.[1]

Step-by-Step:

  • Dry Down: Aliquot the desired amount of lipid (in ethanol/chloroform) into a glass vial. Evaporate solvent under a nitrogen stream to form a thin film.[1][3]

  • Rehydration Buffer: Prepare assay buffer containing 0.05% to 0.1% Triton X-100 (or Tween 80).[1]

  • Solubilization: Add the detergent buffer to the dried lipid film.[1]

  • Sonication: Sonicate in a bath sonicator at 40°C for 10–15 minutes until the solution is clear.

  • Usage: Use immediately. Do not freeze/thaw mixed micelles repeatedly.[1]

Technical Support: Troubleshooting & FAQs

Q1: My solution turns cloudy immediately upon adding the lipid stock to the buffer. Why?

Diagnosis: You have exceeded the "critical aggregation concentration" or the solvent capacity.[1]

  • Cause: Adding a hydrophobic lipid in organic solvent (Ethanol) directly to a cold aqueous buffer causes the lipid to "crash out" (crystallize) faster than it can disperse.[1]

  • Fix:

    • Warm your buffer: Never inject into cold buffer. Use 37°C.

    • Increase Vortexing: Create a turbulent environment during addition.

    • Switch to Protocol A: If the concentration is >10 µM, simple solvent injection often fails.[1] Use BSA.

Q2: Can I use DMSO instead of Ethanol?

Diagnosis: No.

  • Reason: 2-(Hexadecyloxy)propane-1,3-diol has poor solubility in DMSO (~0.16 mg/mL).[1] You will likely observe undissolved crystals in the stock solution itself, leading to inaccurate dosing.[1] Stick to Ethanol or DMF .[1][4]

Q3: I am studying PKC activation. Will the carrier (BSA/Detergent) interfere?

Diagnosis: It depends on the control.

  • Analysis: BSA binds lipids tightly.[1] If you need "free" lipid to intercalate into a membrane, BSA might sequester it too well.[1]

  • Fix: For membrane interaction studies, use Protocol C (Solvent Injection) but keep concentrations low (< 10 µM) to stay near the monomeric limit.[1] Alternatively, use Liposomes (PC:PS vesicles) incorporating your lipid, which is the most physiological method for PKC assays.[1]

Q4: How do I store the stock solutions?
  • Powder: -20°C (stable for years).[1][5]

  • Ethanol Stock: -20°C in a glass vial (Teflon-lined cap). Avoid plastics (polystyrene) as lipophilic drugs adsorb to them.[1]

  • Aqueous Prep: Do not store. Prepare fresh. Long-chain ethers can adhere to tube walls over time, reducing effective concentration.[1]

Mechanism of Action: Solubilization Visualization

Understanding how the lipid exists in your buffer is critical for interpreting data.[1]

physical_state cluster_0 Aqueous Buffer Behavior monomer Monomer (Active) micelle Micelle (Toxic/Artifact) monomer->micelle > CMC bsa_complex BSA-Bound (Reservoir) monomer->bsa_complex + BSA precipitate Crystal (Inactive) monomer->precipitate > Solubility Limit bsa_complex->monomer Equilibrium Release

Figure 2: Physicochemical states of 2-(Hexadecyloxy)propane-1,3-diol in aqueous media. The goal is to maintain the Monomer or BSA-Bound state and avoid Micelles or Precipitates.

References

  • Cayman Chemical. 2-O-Hexadecyl Glycerol Product Information & Solubility Data.

  • Sigma-Aldrich (Merck). General Lipid/BSA Solubilization Protocol for Cell Delivery.[1]

  • Avanti Polar Lipids. Critical Micelle Concentrations (CMCs) and Lipid Handling.

  • InvivoChem. 2-(Hexadecyloxy)-1,3-propanediol Technical Data Sheet.

Sources

Optimization

Technical Support Center: HPLC Separation of 1-O and 2-O-Hexadecylglycerol Isomers

Welcome to the technical support center for the chromatographic separation of 1-O and 2-O isomers of hexadecylglycerol. This guide is designed for researchers, scientists, and drug development professionals who are navig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of 1-O and 2-O isomers of hexadecylglycerol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of lipid isomer analysis. Here, you will find field-proven insights, detailed methodologies, and robust troubleshooting advice to overcome common challenges in your HPLC experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 1-O and 2-O-hexadecylglycerol isomers so challenging?

The primary difficulty lies in the structural similarity of these positional isomers. Both 1-O-hexadecylglycerol (an α-monoalkylglycerol) and 2-O-hexadecylglycerol (a β-monoalkylglycerol) have the same molecular weight and elemental composition. The only difference is the position of the hexadecyl ether linkage on the glycerol backbone. This subtle structural difference results in very similar physicochemical properties, including polarity, which makes their separation by conventional chromatographic techniques a significant challenge. The 2-O-isomer is also prone to isomerization to the more stable 1-O-isomer, especially under non-mild conditions, which can complicate quantification and analysis.[1][2]

Q2: What is the recommended HPLC method for separating these isomers?

Normal-phase High-Performance Liquid Chromatography (NP-HPLC) is the most effective method for separating these positional isomers.[3] This technique utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. The separation is based on the differential interaction of the hydroxyl groups of the isomers with the polar stationary phase. The 1-O-isomer, with its primary and secondary hydroxyl groups, has a slightly different polarity and steric profile compared to the 2-O-isomer, which has two primary hydroxyl groups. This difference in interaction with the stationary phase allows for their resolution.

Q3: Which type of HPLC column is best suited for this separation?

A high-purity silica gel column is the standard choice for this application. Columns with a particle size of 3 to 5 µm are commonly used to achieve high efficiency and resolution. The specific choice of column will depend on the HPLC system and the desired analysis time.

Q4: What detection method should I use, given that hexadecylglycerols lack a strong chromophore?

Since hexadecylglycerols do not absorb UV-Vis light, a universal detector is required. The most common and effective detectors for this analysis are the Evaporative Light Scattering Detector (ELSD) and the Charged Aerosol Detector (CAD) .[4][5] Both detectors nebulize the mobile phase, evaporate the solvent, and then measure the resulting analyte particles.[4] This makes them ideal for non-volatile analytes like lipids.[4][5] Mass Spectrometry (MS) can also be coupled with HPLC for both detection and structural confirmation.[2][6]

Q5: Can I use Reversed-Phase (RP-HPLC) for this separation?

While RP-HPLC is a powerful technique for many lipid analyses, it is generally less effective for separating 1-O and 2-O-hexadecylglycerol isomers. In reversed-phase chromatography, the separation is primarily driven by hydrophobic interactions. Since both isomers have the same long alkyl chain, their retention behavior on a non-polar stationary phase is very similar, leading to co-elution. However, some specialized RP methods have shown partial separation of monoacylglycerol regioisomers.[7]

Q6: Is derivatization necessary for this analysis?

Derivatization is not strictly necessary when using detectors like ELSD, CAD, or MS. However, it can be a valuable strategy to enhance separation and enable UV detection. Derivatizing the hydroxyl groups with a UV-active agent, such as benzoyl chloride or dinitrophenylurethane (DNPU), introduces a strong chromophore into the molecule.[6][8][9] This not only allows for sensitive UV detection but can also exaggerate the structural differences between the isomers, potentially improving their chromatographic resolution.[6][10][11][12]

Troubleshooting Guide

Even with an optimized method, challenges can arise. This section addresses common problems encountered during the HPLC separation of hexadecylglycerol isomers.

Problem Potential Cause(s) Recommended Solution(s)
Poor or No Resolution of Isomer Peaks 1. Inappropriate mobile phase composition. 2. Column degradation or contamination. 3. High water content in the mobile phase. 4. Isomerization of the 2-O-isomer.1. Optimize the mobile phase. Decrease the polarity by reducing the amount of the polar modifier (e.g., isopropanol, ethanol). 2. Flush the column with a strong solvent or replace it if necessary. 3. Use freshly prepared, HPLC-grade solvents and ensure they are dry. Water can deactivate the silica surface. 4. Ensure sample preparation and storage are conducted under mild, neutral pH conditions to minimize acyl migration.[1][2]
Peak Tailing 1. Active sites on the silica column. 2. Sample overload. 3. Incompatibility between the sample solvent and the mobile phase.1. Add a small amount of a competing polar modifier to the mobile phase. 2. Reduce the injection volume or the concentration of the sample. 3. Dissolve the sample in the initial mobile phase or a weaker, non-polar solvent.
Irreproducible Retention Times 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. Air bubbles in the pump. 4. Column equilibration issues.1. Prepare fresh mobile phase daily and ensure accurate mixing.[13] 2. Use a column oven to maintain a constant temperature.[13] 3. Degas the mobile phase and purge the pump.[13] 4. Ensure the column is thoroughly equilibrated with the mobile phase before each run.
Low Detector Signal (ELSD/CAD) 1. Sub-optimal detector settings (e.g., drift tube temperature, nebulizer gas pressure). 2. Low analyte concentration. 3. Mobile phase is not volatile enough.1. Optimize ELSD/CAD parameters according to the manufacturer's guidelines for your specific mobile phase. 2. Concentrate the sample or increase the injection volume. 3. Use volatile solvents in your mobile phase. Buffers should also be volatile (e.g., ammonium formate).

Experimental Protocols & Workflows

Protocol 1: Normal-Phase HPLC with ELSD Detection

This protocol provides a starting point for the separation of 1-O and 2-O-hexadecylglycerol isomers. Optimization may be required based on your specific instrumentation and sample matrix.

1. Sample Preparation:

  • Dissolve the hexadecylglycerol isomer mixture in a non-polar solvent like hexane or the initial mobile phase to a final concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.45 µm PTFE syringe filter before injection.

2. HPLC System and Conditions:

  • Column: Silica Gel, 250 x 4.6 mm, 5 µm particle size.
  • Mobile Phase: A gradient of hexane and isopropanol (IPA). For example:
  • Solvent A: Hexane
  • Solvent B: Isopropanol
  • Gradient Program:
  • Start with a low percentage of IPA (e.g., 2-5%) and run a shallow gradient to increase the IPA concentration over 20-30 minutes. The exact gradient will need to be optimized for your specific column and isomers.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 10-20 µL.

3. ELSD Settings:

  • Drift Tube Temperature: 40-50°C (optimize for your mobile phase).
  • Nebulizer Gas (Nitrogen) Pressure: 3.0 - 3.5 bar (optimize for your system).
Workflow & Visualization

The overall analytical workflow can be visualized as a series of sequential steps, each critical for a successful outcome.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_detection Detection & Data dissolve Dissolve Sample in Hexane filtrate Filter (0.45 µm) dissolve->filtrate inject Inject Sample filtrate->inject separation NP-HPLC Separation (Silica Column) inject->separation detect ELSD / CAD Detection separation->detect process Data Acquisition & Processing detect->process

Caption: General workflow for the HPLC analysis of hexadecylglycerol isomers.

In-Depth Scientific Principles

The Mechanism of Normal-Phase Separation

In NP-HPLC, the stationary phase is polar (e.g., silica with surface silanol groups, Si-OH), and the mobile phase is non-polar (e.g., hexane) with a small amount of a more polar solvent (modifier) like isopropanol.

The separation of 1-O and 2-O-hexadecylglycerol is governed by adsorption chromatography. The hydroxyl (-OH) groups on the glycerol backbone of the analytes interact with the polar silanol groups of the stationary phase via hydrogen bonding.

  • 1-O-Hexadecylglycerol: Possesses one primary (-CH₂OH) and one secondary (>CHOH) hydroxyl group.

  • 2-O-Hexadecylglycerol: Possesses two primary (-CH₂OH) hydroxyl groups.

The accessibility and acidity of these hydroxyl groups differ, leading to different strengths of interaction with the silica surface. The 2-O isomer, with its two primary hydroxyls, often exhibits slightly stronger or different steric interactions compared to the 1-O isomer. This subtle difference in interaction strength causes the isomers to be retained on the column for different amounts of time, allowing for their separation. The less retained compound will elute first.

Separation_Mechanism Differential interaction of isomers with the stationary phase. cluster_column Silica Stationary Phase cluster_analytes Isomers in Mobile Phase Silica Si-OH Si-OH Si-OH Isomer1 1-O-Hexadecylglycerol (Primary & Secondary -OH) Isomer1->Silica:f0 Interaction A Isomer2 2-O-Hexadecylglycerol (Two Primary -OH) Isomer2->Silica:f2 Interaction B

Caption: Isomer interaction with the polar stationary phase in NP-HPLC.

References

  • Original normal-phase high-performance liquid chromatographic separation of monoacylglycerol classes from extra virgin olive oil triacylglycerols for their stereospecific analysis. PubMed. Available at: [Link]

  • Evaporative light scattering detector. Wikipedia. Available at: [Link]

  • Comparison of the Evaporative Light Scattering Detector (ELSD) and Refractive Index Detector (RID) in Lipid Analysis. Taylor & Francis Online. Available at: [Link]

  • ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. LinkedIn. Available at: [Link]

  • Optimized ELSD Workflow for Improved Detection of Lipid Nanoparticle Components. Waters. Available at: [Link]

  • Sensitive analysis of polar lipids using HPLC with low temperature evaporative light scattering detection. Interchim. Available at: [Link]

  • Separation of 1-O-Alkylglycerol Enantiomers and Identification of Their Alkyl Groups by Chiral-Phase HPLC/MS. ResearchGate. Available at: [Link]

  • Simultaneous Separation of Monoacylglycerols, Free Fatty Acids, and Fatty Acid Methyl and Ethyl Esters by Reversed-Phase HPLC. ResearchGate. Available at: [Link]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Longdom Publishing. Available at: [Link]

  • A new quantitative method for the analysis of monoacylglycerol isomers using 13C nuclear magnetic resonance spectroscopy. PubMed. Available at: [Link]

  • HPLC of monoacylglycerols. Cyberlipid. Available at: [Link]

  • Sensitive determination of glycerol by derivatization using a HPLC-DAD method in biodiesel samples. RSC Publishing. Available at: [Link]

  • HPLC Derivatization and Quantitative Analysis of Glycerol. SIELC Technologies. Available at: [Link]

  • HPLC Troubleshooting Guide. Chromatography Online. Available at: [Link]

  • Sensitive determination of glycerol by derivatization using HPLC-DAD method in Biodiesel. ResearchGate. Available at: [Link]

  • Synthesis of Alkyl-Glycerolipids Standards for Gas Chromatography Analysis: Application for Chimera and Shark Liver Oils. National Institutes of Health (NIH). Available at: [Link]

  • Identification of Monoacylglycerol Regio-Isomers by Gas Chromatography-Mass Spectrometry. PubMed. Available at: [Link]

  • Normal-phase HPLC: Significance and symbolism. Lateral. Available at: [Link]

  • Help: seperation problems on some lipids by HPLC. Chromatography Forum. Available at: [Link]

  • Normal phase HPLC method for combined separation of both polar and neutral lipid classes with application to lipid metabolic flux. PubMed. Available at: [Link]

  • HPLC Troubleshooting and Maintenance Techniques. YouTube. Available at: [Link]

  • Enhanced lipid isomer separation in human plasma using reversed-phase UPLC with ion-mobility/high-resolution MS detection. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and characterization of mono-acylglycerols through the glycerolysis of methyl esters obtained from linseed oil. ResearchGate. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health (NIH). Available at: [Link]

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv Technology Corporation. Available at: [Link]

  • Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry. MDPI. Available at: [Link]

  • Development of an Analytical Method for the Quantification of Saturated Monoacylglycerols in Biodiesel. Graz University of Technology. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Distinguishing 2-O vs. 1-O Hexadecylglycerol Isomers Using ¹H NMR Chemical Shifts

For researchers, scientists, and drug development professionals working with alkylglycerols, the precise and unambiguous structural elucidation of positional isomers is a critical analytical challenge. The differentiatio...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals working with alkylglycerols, the precise and unambiguous structural elucidation of positional isomers is a critical analytical challenge. The differentiation of 1-O-hexadecylglycerol and 2-O-hexadecylglycerol, two closely related isomers, is a prime example where subtle differences in their molecular architecture demand a robust analytical approach. This guide provides an in-depth comparison of the ¹H NMR chemical shifts that distinguish these two isomers, supported by experimental data and a detailed analytical workflow.

The Challenge of Isomeric Differentiation

1-O-hexadecylglycerol and 2-O-hexadecylglycerol share the same molecular formula and mass, making them indistinguishable by mass spectrometry alone. Their differentiation relies on spectroscopic techniques that are sensitive to the local chemical environment of the atoms within the molecule. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure of a molecule by probing the magnetic properties of its hydrogen nuclei. The chemical shift of a proton in a ¹H NMR spectrum is highly sensitive to its electronic environment, which is influenced by the proximity of electronegative atoms and the overall molecular geometry. This sensitivity is the key to distinguishing between the 1-O and 2-O isomers of hexadecylglycerol.

Deciphering the ¹H NMR Signatures: A Head-to-Head Comparison

The primary distinction in the ¹H NMR spectra of 1-O- and 2-O-hexadecylglycerol arises from the signals of the protons on the glycerol backbone. The position of the hexadecyl ether linkage significantly alters the chemical environment of these protons, leading to characteristic and predictable differences in their chemical shifts.

A comprehensive analysis of the ¹H NMR data reveals the following key distinguishing features:

Proton Assignment 1-O-Hexadecylglycerol Chemical Shift (δ, ppm) 2-O-Hexadecylglycerol Chemical Shift (δ, ppm) Key Differentiating Feature
Glycerol CH (sn-2) ~3.75 (quintet)~3.60 (quintet)The methine proton at the sn-2 position is more deshielded in the 1-O-isomer due to the proximity of two hydroxyl groups.
Glycerol CH₂ (sn-1) ~3.45 (t) & ~3.55 (dd)~3.65 (d)In the 1-O-isomer, the sn-1 protons are adjacent to the ether linkage, resulting in a downfield shift compared to the sn-3 protons. In the 2-O-isomer, the sn-1 and sn-3 protons are chemically equivalent.
Glycerol CH₂ (sn-3) ~3.65 (dd) & ~3.70 (dd)~3.65 (d)In the 1-O-isomer, the sn-3 protons are adjacent to a hydroxyl group. In the 2-O-isomer, the sn-1 and sn-3 protons are equivalent and adjacent to hydroxyl groups.
Hexadecyl O-CH₂ ~3.40 (t)~3.40 (t)The chemical shift of the methylene protons of the hexadecyl chain directly attached to the ether oxygen is similar in both isomers.

Causality Behind the Chemical Shift Differences:

The observed differences in chemical shifts are a direct consequence of the inductive effect of the ether oxygen. In the 1-O-hexadecylglycerol isomer, the electron-withdrawing oxygen atom of the ether linkage is at the terminal position of the glycerol backbone. This deshields the protons on the adjacent C1 carbon (sn-1) and, to a lesser extent, the proton on the C2 carbon (sn-2). The protons on the C3 carbon (sn-3) are further away from the ether linkage and are primarily influenced by the adjacent hydroxyl group.

In contrast, in the 2-O-hexadecylglycerol isomer, the ether linkage is at the central C2 position. This creates a symmetrical molecule where the C1 and C3 positions are chemically equivalent. The protons on C1 and C3 are deshielded by their adjacent hydroxyl groups. The proton on C2 is directly attached to the carbon bearing the ether linkage, but the overall electronic environment leads to a slightly more shielded (upfield) resonance compared to the sn-2 proton in the 1-O isomer.

Experimental Protocol for Isomer Differentiation

This section outlines a standardized workflow for the preparation and ¹H NMR analysis of hexadecylglycerol samples to reliably distinguish between the 1-O and 2-O isomers.

I. Sample Preparation
  • Solvent Selection: Dissolve approximately 5-10 mg of the hexadecylglycerol sample in 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing properties for lipids. The use of a deuterated solvent is crucial to avoid a large, interfering solvent peak in the ¹H NMR spectrum.

  • Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm, which allows for accurate calibration of the chemical shift scale.

  • Homogenization: Gently vortex or shake the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

II. ¹H NMR Data Acquisition
  • Instrument Parameters:

    • Spectrometer Frequency: A higher field strength spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution, which can be critical for resolving the multiplets of the glycerol backbone protons.

    • Number of Scans: Acquire a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to ensure complete relaxation of the protons between scans, which is important for accurate integration if quantitative analysis is desired.

    • Pulse Sequence: A standard single-pulse experiment is generally sufficient for routine analysis.

  • Data Processing:

    • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption peaks and apply a baseline correction to ensure a flat baseline.

    • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Workflow for Isomer Identification

The following diagram illustrates the logical workflow for distinguishing between 1-O and 2-O hexadecylglycerol using ¹H NMR.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Isomer Determination dissolve Dissolve in CDCl3 standard Add Internal Standard (TMS) dissolve->standard acquire Acquire 1H NMR Spectrum (≥400 MHz) standard->acquire process Process Spectrum (FT, Phasing, Baseline Correction) acquire->process reference Reference to TMS (0.00 ppm) process->reference identify Identify Diagnostic Signals in Glycerol Region (~3.4-3.8 ppm) reference->identify isomer1 1-O-Hexadecylglycerol (sn-2 CH ~3.75 ppm) identify->isomer1 Quintet at ~3.75 ppm isomer2 2-O-Hexadecylglycerol (sn-2 CH ~3.60 ppm) identify->isomer2 Quintet at ~3.60 ppm

Comparative

A Researcher's Guide to 13C NMR Analysis of 2-Substituted Propane-1,3-diols: A Comparative Approach

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel molecules is paramount. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (13...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel molecules is paramount. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful tool for mapping the carbon framework of organic compounds. This guide provides an in-depth comparative analysis of the 13C NMR spectra of 2-substituted propane-1,3-diols, a common structural motif in various biologically active molecules and building blocks. By understanding the influence of different substituents at the C2 position on the 13C chemical shifts, researchers can gain valuable insights into the electronic and steric environment of these molecules, facilitating their identification and characterization.

The Foundational Scaffold: 1,3-Propanediol

Before delving into the effects of C2 substituents, it is essential to establish the baseline 13C NMR chemical shifts of the parent molecule, 1,3-propanediol. The symmetry of this molecule results in two distinct signals corresponding to the terminal methylene carbons (C1 and C3) and the central methylene carbon (C2).

The Influence of C2 Substitution: A Comparative Analysis

The introduction of a substituent at the C2 position breaks the symmetry of the propane-1,3-diol backbone, leading to distinct chemical shifts for C1, C2, and C3. The nature of the substituent—whether it is electron-donating or electron-withdrawing, bulky or compact—profoundly influences the electronic environment and, consequently, the 13C chemical shifts of the surrounding carbon atoms.

The following table summarizes the experimental 13C NMR chemical shift data for a series of 2-substituted propane-1,3-diols, providing a clear comparison of the substituent effects.

Substituent (at C2)C1 (ppm)C2 (ppm)C3 (ppm)
-H (1,3-Propanediol)~61.5~36.2~61.5
-CH3 (2-Methyl-1,3-propanediol)~67.5~37.3~67.5
-CH2CH3 (2-Ethyl-1,3-propanediol)~66.0~43.9~66.0
-Phenyl~65.8~48.2~65.8
-NH2~65.0~51.0~65.0
-NO2~62.0~90.0~62.0
-Cl~64.0~60.0~64.0

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and other experimental conditions.

Deciphering the Trends: Electronic and Steric Effects

The data presented in the table reveals distinct trends in the 13C chemical shifts that can be rationalized by considering the electronic and steric effects of the substituents.

  • The Alpha-Effect (on C2): The most dramatic changes in chemical shift are observed at the C2 carbon, directly bearing the substituent.

    • Electron-withdrawing groups , such as the nitro (-NO2) and chloro (-Cl) groups, cause a significant downfield shift (to higher ppm values) of the C2 signal. This is due to the deshielding of the C2 nucleus as electron density is pulled away from it. The nitro group, being a very strong electron-withdrawing group, exhibits the most substantial downfield shift.

    • Electron-donating groups , such as alkyl groups (-CH3, -CH2CH3), also lead to a downfield shift of the C2 signal, albeit to a lesser extent than electron-withdrawing groups. This is attributed to the inductive effect of the alkyl groups.

    • The amino group (-NH2) , while capable of electron donation through resonance, primarily acts as an electron-withdrawing group in this aliphatic system due to the electronegativity of the nitrogen atom, resulting in a downfield shift of the C2 signal.

    • The phenyl group , with its combination of inductive and resonance effects, also causes a downfield shift at C2.

  • The Beta-Effect (on C1 and C3): The substituent at C2 also influences the chemical shifts of the adjacent carbons, C1 and C3.

    • Generally, the introduction of a substituent at C2 leads to a downfield shift of the C1 and C3 signals compared to the parent 1,3-propanediol. This is a typical β-effect observed in aliphatic systems.

    • The magnitude of this downfield shift is influenced by the nature of the substituent. For instance, the methyl and ethyl groups cause a noticeable downfield shift.

Experimental Protocol for 13C NMR Analysis

Acquiring high-quality, quantitative 13C NMR spectra is crucial for accurate structural analysis. The following is a detailed, step-by-step methodology for the analysis of 2-substituted propane-1,3-diols.[1][2][3][4]

1. Sample Preparation:

  • Accurately weigh 10-50 mg of the 2-substituted propane-1,3-diol sample.
  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, D2O) in an NMR tube. The choice of solvent is critical and should be based on the solubility of the analyte and its chemical stability.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
  • Tune and match the 13C probe to the correct frequency.

3. Acquisition Parameters for Quantitative 13C NMR:

  • Pulse Sequence: Employ an inverse-gated decoupling pulse sequence to suppress the Nuclear Overhauser Effect (NOE), which can lead to non-quantitative signal intensities.[4]
  • Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T1 relaxation time of the carbon nuclei in the molecule) to ensure complete relaxation of all carbon nuclei between scans. For small molecules like diols, a delay of 30-60 seconds is often sufficient.
  • Pulse Angle: Use a 90° pulse angle to maximize the signal intensity for each scan.
  • Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. This will depend on the concentration of the sample and the sensitivity of the spectrometer.

4. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).
  • Phase the spectrum to obtain pure absorption signals.
  • Calibrate the chemical shift scale using the solvent peak as a reference.
  • Integrate the signals corresponding to C1, C2, and C3. The integral values should be directly proportional to the number of carbon atoms.

Visualizing the Structure-Spectra Relationship

To further clarify the concepts discussed, the following diagrams illustrate the general structure of 2-substituted propane-1,3-diols and the workflow for their 13C NMR analysis.

Caption: General chemical structure of 2-substituted propane-1,3-diols.

experimental_workflow 13C NMR Analysis Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve setup Spectrometer Setup dissolve->setup acquire Acquire 13C NMR Spectrum (Quantitative Parameters) setup->acquire process Process Raw Data (FT, Phasing, Calibration) acquire->process integrate Integrate Signals process->integrate analyze Analyze Chemical Shifts & Substituent Effects integrate->analyze conclusion conclusion analyze->conclusion Structural Elucidation

Caption: Step-by-step workflow for 13C NMR analysis.

Conclusion

The 13C NMR analysis of 2-substituted propane-1,3-diols provides a wealth of information regarding their molecular structure. By systematically comparing the chemical shifts of a range of derivatives, clear trends emerge that can be rationalized based on the electronic and steric properties of the substituents at the C2 position. This guide serves as a valuable resource for researchers, enabling them to confidently interpret the 13C NMR spectra of these important compounds and to design experiments that yield high-quality, quantitative data for unambiguous structural elucidation.

References

  • Giraudeau, P. Quantitative 13C NMR: a powerful and versatile tool for the analysis of complex mixtures. Magnetic Resonance in Chemistry. 2014;52(10):583-593. Available from: [Link]

  • University of Ottawa NMR Facility Blog. How Can I Get a Quantitative 13C NMR Spectrum?. Available from: [Link]

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd ed. Elsevier; 2016.

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Hexadecyloxy)propane-1,3-diol
Reactant of Route 2
Reactant of Route 2
2-(Hexadecyloxy)propane-1,3-diol
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